AY254
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H49N9O6 |
|---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C30H49N9O6/c1-18(26(41)37-21(25(31)40)13-8-15-34-30(32)33)36-29(44)24(20-11-6-3-7-12-20)39-27(42)22(17-19-9-4-2-5-10-19)38-28(43)23-14-16-35-45-23/h14,16,18-22,24H,2-13,15,17H2,1H3,(H2,31,40)(H,36,44)(H,37,41)(H,38,43)(H,39,42)(H4,32,33,34)/t18-,21-,22-,24-/m0/s1 |
InChI Key |
ZVDSAIOSGOWYAW-CKLTXHEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C1CCCCC1)NC(=O)[C@H](CC2CCCCC2)NC(=O)C3=CC=NO3 |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C3=CC=NO3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AY254
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of AY254, a potent and biased agonist of Protease-Activated Receptor 2 (PAR2). The information presented herein is curated from peer-reviewed scientific literature to facilitate further research and development in therapeutic areas where PAR2 modulation is of interest.
Core Mechanism of Action
This compound is a synthetic peptide-based agonist that exhibits biased signaling at the G-protein coupled receptor, PAR2.[1] Unlike the endogenous activating proteases like trypsin, which elicit a broad range of intracellular signals, this compound preferentially activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), with significantly less potency for inducing intracellular calcium mobilization.[2][3] This biased agonism makes this compound a valuable tool for dissecting the distinct physiological and pathophysiological roles of the PAR2-ERK1/2 signaling axis.
Quantitative Pharmacological Data
The signaling bias of this compound is quantified by its differential potency (EC50 values) for activating the ERK1/2 phosphorylation cascade versus the Gq-mediated calcium signaling pathway. The following table summarizes the key quantitative data for this compound in Chinese Hamster Ovary (CHO) cells stably expressing human PAR2.
| Parameter | Value | Cell Line | Reference |
| ERK1/2 Phosphorylation | EC50 = 2 nM | CHO-hPAR2 | [2][3] |
| Ca2+ Mobilization | EC50 = 80 nM | CHO-hPAR2 | [2][3] |
Signaling Pathway of this compound
This compound's mechanism of action is centered on its selective activation of the PAR2-mediated ERK1/2 signaling pathway. Upon binding to PAR2, this compound induces a conformational change in the receptor that favors coupling to G-proteins that initiate the MAPK cascade, while having a lesser effect on Gq coupling, which leads to phospholipase C activation and subsequent intracellular calcium release. This biased signaling has been shown to have significant functional consequences in various cellular contexts, particularly in cancer cell lines.
Key Functional Effects in Human Colorectal Carcinoma Cells (HT29)
In the human colorectal carcinoma cell line HT29, which endogenously expresses PAR2, the ERK-biased signaling of this compound translates into specific cellular responses:
-
Attenuation of Cytokine-Induced Caspase 3/8 Activation: this compound has been shown to protect HT29 cells from apoptosis induced by pro-inflammatory cytokines, a process mediated through the activation of the ERK1/2 survival pathway.[2][3]
-
Promotion of Scratch-Wound Healing: By stimulating cell migration and proliferation via the ERK1/2 pathway, this compound promotes the closure of scratch wounds in HT29 cell monolayers.[2][3]
-
Induction of IL-8 Secretion: this compound stimulates the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) from HT29 cells, an effect also dependent on ERK1/2 signaling.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
-
Cell Line: HT-29 (ATCC® HTB-38™), human colorectal adenocarcinoma cell line.
-
Growth Medium: McCoy's 5a Medium Modified (ATCC® 30-2007™) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a suitable non-enzymatic cell dissociation solution or 0.25% (w/v) Trypsin- 0.53 mM EDTA solution. Cells are then re-seeded at a lower density for propagation.
This assay quantifies the level of phosphorylated ERK1/2 in response to this compound treatment.
-
Cell Seeding and Treatment: HT29 cells are seeded in 6-well plates and grown to 80-90% confluency. Prior to treatment, cells are serum-starved for 12-24 hours to reduce basal ERK1/2 phosphorylation. Cells are then treated with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: After treatment, the medium is removed, and cells are washed with ice-cold PBS. Cells are then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK) and an antibody for total ERK1/2 as a loading control. After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of phosphorylated ERK1/2 to total ERK1/2.
This assay measures changes in intracellular calcium concentration following stimulation with this compound.
-
Cell Seeding: HT29 cells are seeded into a black-walled, clear-bottom 96-well microplate and cultured to confluency.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.
-
Compound Addition and Measurement: The plate is placed in a fluorescence microplate reader equipped with an automated liquid handling system. A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations. The fluorescence intensity is then measured kinetically over time (e.g., every second for 1-2 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The results are typically expressed as a percentage of the response to a maximal concentration of a reference agonist (e.g., trypsin).
This assay is used to assess the anti-apoptotic effect of this compound.
-
Cell Treatment: HT29 cells are seeded in a 96-well plate. Cells are pre-treated with this compound for a specified duration before being challenged with a pro-apoptotic stimulus (e.g., a cocktail of TNF-α and IFN-γ) for a further incubation period.
-
Assay Procedure: A commercially available fluorometric or colorimetric caspase 3/8 activity assay kit is used according to the manufacturer's instructions. This typically involves lysing the cells and adding a caspase-specific substrate that is cleaved by the active enzyme to produce a fluorescent or colored product.
-
Measurement and Analysis: The fluorescence or absorbance is measured using a microplate reader. The caspase activity in this compound-treated cells is compared to that in cells treated with the pro-apoptotic stimulus alone.
This assay evaluates the effect of this compound on cell migration.
-
Cell Seeding: HT29 cells are grown to a confluent monolayer in a 6-well or 12-well plate.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
Treatment and Imaging: The cells are washed to remove debris and then incubated with a medium containing this compound or a vehicle control. The wound area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope with a camera.
-
Analysis: The rate of wound closure is quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.
This assay measures the amount of IL-8 secreted by HT29 cells in response to this compound.
-
Cell Treatment and Supernatant Collection: HT29 cells are seeded in a 24-well plate and treated with this compound for a specified period (e.g., 24 hours). The cell culture supernatant is then collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: A commercially available human IL-8 ELISA kit is used to quantify the concentration of IL-8 in the supernatants. The assay is performed according to the manufacturer's protocol, which typically involves the following steps:
-
Addition of standards and samples to a microplate pre-coated with an anti-human IL-8 capture antibody.
-
Incubation to allow IL-8 to bind to the capture antibody.
-
Washing, followed by the addition of a detection antibody conjugated to an enzyme (e.g., HRP).
-
A second incubation and wash step.
-
Addition of a substrate solution that is converted by the enzyme to produce a colored product.
-
Addition of a stop solution to terminate the reaction.
-
-
Data Analysis: The absorbance is measured at the appropriate wavelength using a microplate reader. A standard curve is generated using the known concentrations of the IL-8 standards, and this is used to determine the concentration of IL-8 in the experimental samples.
Conclusion
This compound is a potent and selective biased agonist of PAR2, demonstrating a clear preference for activating the ERK1/2 signaling pathway over calcium mobilization. This unique pharmacological profile makes it an invaluable research tool for elucidating the specific roles of PAR2-mediated ERK1/2 signaling in various physiological and pathological processes, including cancer cell proliferation, survival, and inflammation. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the therapeutic potential of modulating this important signaling axis.
References
AY254: A Technical Guide to an ERK-Biased Protease-Activated Receptor 2 (PAR2) Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AY254, a potent and selective ERK-biased agonist of Protease-Activated Receptor 2 (PAR2). This compound represents a significant tool for investigating the nuanced signaling pathways of PAR2, a receptor implicated in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] This document outlines the pharmacological data of this compound, details relevant experimental methodologies, and illustrates the key signaling pathways involved.
Introduction to PAR2 and Biased Agonism
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus.[3][4] This cleavage unmasks a "tethered ligand" that binds to the receptor, initiating intracellular signaling cascades.[4] PAR2 is expressed in numerous cell types and is activated by proteases such as trypsin and mast cell tryptase.[3][5]
PAR2 activation can lead to downstream signaling through two principal pathways:
-
Gαq-mediated pathway: This canonical pathway leads to the activation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium ([Ca2+]) and the activation of Protein Kinase C (PKC).
-
β-arrestin-mediated pathway: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2 recruits β-arrestins. β-arrestins not only desensitize G protein signaling but also act as scaffolds for other signaling proteins, including those in the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase (ERK).[3]
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another. An ERK-biased PAR2 agonist, like this compound, selectively promotes the β-arrestin-ERK signaling cascade while having a lesser effect on Gαq-mediated calcium mobilization.[1][2] This property makes this compound a valuable pharmacological tool to dissect the distinct physiological roles of these pathways.
Quantitative Data for this compound and Related PAR2 Ligands
The following table summarizes the in vitro pharmacological data for this compound in comparison to other PAR2 agonists, highlighting its ERK bias. The data is derived from studies on Chinese Hamster Ovary (CHO) cells transfected with human PAR2 (hPAR2).[1][2]
| Compound | Target Pathway | EC50 | Emax | Bias | Reference |
| This compound | ERK1/2 Phosphorylation | 2 nM | Not Reported | ERK-biased | [1][2][6] |
| Ca2+ Release | 80 nM | Not Reported | [1][2][6] | ||
| AY77 | ERK1/2 Phosphorylation | 2 µM | Not Reported | Ca2+-biased | [1][2] |
| Ca2+ Release | 40 nM | Not Reported | [1][2] | ||
| DF253 | ERK1/2 Phosphorylation | > 100 µM | Not Reported | Ca2+-biased | [1][2] |
| Ca2+ Release | 2 µM | Not Reported | [1][2] |
EC50: The half-maximal effective concentration. Emax: The maximum response induced by the compound.
Signaling Pathways and Experimental Workflow
PAR2 Signaling Pathways
The following diagram illustrates the divergent signaling pathways activated by PAR2, highlighting the biased activation by this compound towards the ERK pathway.
References
- 1. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
In-Depth Technical Guide: Structure and Chemical Properties of AY254
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of AY254, a potent and biased agonist for Protease-Activated Receptor 2 (PAR2). All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.
Core Compound Details: this compound
This compound is a synthetic peptide analog that demonstrates significant biased agonism for the PAR2 receptor, preferentially activating the ERK1/2 signaling pathway over calcium mobilization. This property makes it a valuable tool for investigating the distinct downstream effects of PAR2 activation.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C30H49N9O6 | [1] |
| Molecular Weight | 631.77 g/mol | [1] |
| CAS Number | 2093408-03-6 | [1] |
| Sequence | {5-Isoxazolylcarbonyl-Cha}-{Chg}-Ala-Arg-NH2 | [1] |
| Appearance | Solid powder | [2] |
| Purity | ≥95% (HPLC) | [1] |
| Storage | Store at -20°C | [1] |
Biological Activity
| Parameter | Value | Cell Line | Reference |
| EC50 (ERK1/2 Phosphorylation) | 2 nM | CHO-hPAR2 | [3][4] |
| EC50 (Ca2+ Release) | 80 nM | CHO-hPAR2 | [3][4] |
Signaling Pathway of this compound
This compound's biased agonism results in the specific activation of the ERK1/2 signaling cascade. The following diagram illustrates the proposed mechanism of action.
Caption: this compound signaling pathway via PAR2 and ERK1/2 activation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.
ERK1/2 Phosphorylation Assay
This protocol describes the measurement of ERK1/2 phosphorylation in response to this compound treatment using Western blotting.
Experimental Workflow:
Caption: Workflow for ERK1/2 phosphorylation Western blot analysis.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary cells stably expressing human PAR2 (CHO-hPAR2) or human colorectal adenocarcinoma cells (HT29) in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal ERK1/2 phosphorylation, starve the cells in serum-free media for 12-16 hours prior to the experiment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a short duration, typically 5-15 minutes, at 37°C.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium levels using a fluorescent plate reader and a calcium-sensitive dye.
Methodology:
-
Cell Seeding: Seed CHO-hPAR2 cells into a black-walled, clear-bottom 96-well plate at a density that ensures a confluent monolayer on the day of the assay.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in the dye solution for 30-60 minutes at 37°C in the dark.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Record a baseline fluorescence reading before injecting varying concentrations of this compound. Continue to measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4) every 1-2 seconds for 1-3 minutes to capture the peak calcium response.
Caspase 3/8 Activation Assay
This protocol outlines the assessment of this compound's effect on cytokine-induced apoptosis by measuring caspase 3 and 8 activity.
Methodology:
-
Cell Culture and Cytokine Treatment: Culture HT29 cells and treat them with a combination of pro-inflammatory cytokines (e.g., TNF-α and IFN-γ) for 24 hours to induce apoptosis.
-
This compound Co-treatment: Co-treat the cells with the cytokines and varying concentrations of this compound.
-
Caspase Activity Measurement: Following treatment, measure caspase 3 and 8 activity using a luminogenic or fluorogenic substrate-based assay kit (e.g., Caspase-Glo® 3/8 Assay). The assay involves lysing the cells and adding a specific substrate for caspase 3 or 8, which, when cleaved, generates a signal that is proportional to the caspase activity.
Scratch-Wound Healing Assay
This protocol describes an in vitro assay to evaluate the effect of this compound on cell migration and wound closure in HT29 cells.[3][5]
Methodology:
-
Cell Seeding: Seed HT29 cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a uniform, straight scratch across the center of the cell monolayer.
-
Treatment and Imaging: Wash the wells with PBS to remove detached cells and replace the media with fresh media containing different concentrations of this compound. Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, and 48 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated to quantify cell migration.
IL-8 Secretion Assay
This protocol details the quantification of Interleukin-8 (IL-8) secreted by HT29 cells in response to this compound treatment using an enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Cell Culture and Treatment: Seed HT29 cells in a 24-well or 48-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge it to remove any cellular debris.
-
ELISA: Quantify the concentration of IL-8 in the supernatant using a commercially available human IL-8 ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatant to a 96-well plate pre-coated with an IL-8 capture antibody, followed by the addition of a detection antibody, a substrate solution, and finally a stop solution. The absorbance is then read at a specific wavelength (e.g., 450 nm), and the IL-8 concentration is determined by comparison to a standard curve.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.12. Scratch Wound-healing Assay [bio-protocol.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. clyte.tech [clyte.tech]
- 5. In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of AY254: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial characterization of AY254, a potent and selective biased agonist for Protease-Activated Receptor 2 (PAR2). This compound has emerged as a significant research tool for elucidating the nuanced signaling pathways of PAR2, demonstrating a strong preference for the ERK1/2 phosphorylation pathway over intracellular calcium mobilization. This biased agonism presents a promising avenue for the development of targeted therapeutics for a range of inflammatory and proliferative diseases. This guide details the quantitative data from initial studies, the experimental protocols for its synthesis and biological evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] The canonical activation of PAR2 by proteases such as trypsin involves the cleavage of its extracellular N-terminus, exposing a tethered ligand that activates the receptor.[1] However, emerging evidence has revealed the concept of "biased signaling," where different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.[2]
This compound was developed and characterized as a tool to explore this phenomenon of biased agonism at PAR2.[1] Its discovery has provided researchers with a means to selectively activate the PAR2-ERK1/2 signaling axis, allowing for a more precise dissection of its functional consequences.[1]
Quantitative Data Summary
The initial characterization of this compound and related compounds yielded critical quantitative data that established its biased agonist profile. This data, primarily from the seminal work of Jiang et al. (2017), is summarized below for comparative analysis.[1]
| Compound | Sequence | PAR2-mediated ERK1/2 Phosphorylation EC50 (nM)[1] | PAR2-mediated Ca2+ Release EC50 (nM)[1] | Bias Factor (ERK1/2 vs. Ca2+) |
| This compound | Isox-Cha-Chg-A-R-NH2 | 2 | 80 | 40-fold towards ERK1/2 |
| AY77 | Isox-Cha-Chg-NH2 | 2000 | 40 | 50-fold towards Ca2+ |
| DF253 | 2f-LAAAAI-NH2 | >100,000 | 2000 | >50-fold towards Ca2+ |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound as reported in its initial characterization.
Synthesis of this compound (Isox-Cha-Chg-A-R-NH2)
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Chg-OH, Fmoc-Cha-OH)
-
Rink Amide MBHA resin
-
5-isoxazolecarboxylic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
DCM (Dichloromethane)
-
HPLC grade acetonitrile and water
Protocol:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. For each coupling step, use a 4-fold excess of the Fmoc-amino acid, HBTU, and DIPEA in DMF. Allow the reaction to proceed for 2 hours at room temperature. Monitor the coupling reaction using a Kaiser test.
-
N-terminal Capping: After the final amino acid coupling, cap the N-terminus with 5-isoxazolecarboxylic acid using HBTU and DIPEA in DMF for 2 hours.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC using a C18 column with a linear gradient of acetonitrile in water (containing 0.1% TFA).
-
Lyophilization and Characterization: Lyophilize the purified fractions to obtain the final peptide as a white powder. Confirm the identity and purity of this compound by mass spectrometry and analytical HPLC.
Cell Culture
-
HT-29 human colorectal adenocarcinoma cells: Maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
CHO-hPAR2 cells (Chinese Hamster Ovary cells stably expressing human PAR2): Maintained in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
ERK1/2 Phosphorylation Assay
Materials:
-
CHO-hPAR2 or HT-29 cells
-
Serum-free medium
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated goat anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other agonists for 5 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated ERK1/2 to total ERK1/2. Plot the data as a percentage of the maximal response and determine the EC50 values using a non-linear regression analysis.
Calcium Mobilization Assay
Materials:
-
CHO-hPAR2 cells
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and other test compounds
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument
Protocol:
-
Cell Seeding: Seed CHO-hPAR2 cells into 96-well plates and allow them to attach overnight.
-
Dye Loading: Load the cells with Fluo-4 AM (e.g., 2 µM) in the presence of Pluronic F-127 (e.g., 0.02%) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Place the plate in the FLIPR instrument. After establishing a stable baseline fluorescence reading, add various concentrations of this compound or other agonists.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the data as a percentage of the maximal response and calculate the EC50 values using a non-linear regression analysis.
Caspase 3/8 Activation Assay
Materials:
-
HT-29 cells
-
Cytokine cocktail (e.g., TNF-α, IFN-γ) to induce apoptosis
-
This compound
-
Caspase-Glo® 3/7 and Caspase-Glo® 8 Assay Systems (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HT-29 cells in a white-walled 96-well plate.
-
Pre-treatment: Pre-treat the cells with this compound for 1 hour.
-
Apoptosis Induction: Add a cytokine cocktail to induce apoptosis and incubate for a specified time (e.g., 24 hours).
-
Caspase Activity Measurement: Add the Caspase-Glo® reagent to the wells, incubate at room temperature, and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the cytokine-treated control and express the results as a percentage of caspase activation.
Scratch-Wound Healing Assay
Materials:
-
HT-29 cells
-
12-well plates
-
P200 pipette tip
-
This compound
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HT-29 cells in 12-well plates and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile P200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
IL-8 Secretion Assay
Materials:
-
HT-29 cells
-
This compound
-
Human IL-8 ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 24-well plate.
-
Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the IL-8 ELISA according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-8 in the supernatants based on a standard curve.
Visualizations
Signaling Pathway of this compound at PAR2
References
The Biased Agonism of AY254: A Technical Guide to its Role in PAR2-Mediated Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
AY254 has emerged as a potent and selective biased agonist for the Protease-Activated Receptor 2 (PAR2), demonstrating a significant preference for activating the ERK1/2 signaling pathway over calcium mobilization. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on key signaling events, and detailed protocols for the experimental validation of its activity. The biased nature of this compound presents a promising avenue for the development of targeted therapeutics that can selectively modulate PAR2 signaling to achieve desired cellular responses while minimizing off-target effects. This document serves as a comprehensive resource for researchers investigating PAR2 signaling and for professionals involved in the discovery and development of novel therapeutics targeting this receptor.
Introduction to this compound and PAR2 Biased Agonism
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including inflammation, pain, and cancer.[1] Upon activation by serine proteases, PAR2 can couple to multiple intracellular signaling pathways, leading to diverse cellular outcomes. The concept of "biased agonism" or "functional selectivity" describes the ability of different agonists to stabilize distinct receptor conformations, thereby preferentially activating a subset of downstream signaling pathways.
This compound is a synthetic peptide-based agonist that exhibits strong biased agonism for PAR2. It selectively activates the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, a key cascade involved in cell proliferation, survival, and differentiation, with significantly lower potency for inducing intracellular calcium release.[1][2] This preferential activation of the PAR2-ERK1/2 axis by this compound has been shown to mediate specific functional responses in human colorectal carcinoma (HT-29) cells, including the attenuation of cytokine-induced apoptosis, promotion of cell migration, and induction of interleukin-8 (IL-8) secretion.[1][3] The unique signaling profile of this compound makes it an invaluable tool for dissecting the specific roles of the PAR2-ERK1/2 pathway and a potential lead for the development of pathway-selective therapeutics.
Quantitative Analysis of this compound Activity
The biased agonism of this compound is quantitatively defined by its differential potency in activating distinct signaling pathways. The following table summarizes the key in vitro activity data for this compound in Chinese Hamster Ovary (CHO) cells stably expressing human PAR2 (CHO-hPAR2).
| Parameter | Cell Line | Value | Reference(s) |
| EC50 (ERK1/2 Phosphorylation) | CHO-hPAR2 | 2 nM | [1][2] |
| EC50 (Intracellular Ca2+ Release) | CHO-hPAR2 | 80 nM | [1][2] |
Signaling Pathways Modulated by this compound
The PAR2-ERK1/2 Signaling Pathway
This compound's primary mechanism of action involves the potent and selective activation of the PAR2-ERK1/2 signaling cascade. Upon binding to PAR2, this compound induces a conformational change that preferentially couples the receptor to G proteins that initiate the MAPK/ERK cascade. This leads to the sequential phosphorylation and activation of Raf, MEK1/2, and ultimately ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate the activity of various transcription factors, leading to changes in gene expression that drive cellular processes such as proliferation, survival, and migration.
Caption: this compound activates the PAR2-ERK1/2 signaling pathway.
Downstream Functional Effects in HT-29 Cells
The selective activation of the PAR2-ERK1/2 pathway by this compound leads to distinct functional outcomes in human colorectal cancer (HT-29) cells.[1][3]
Caption: Functional consequences of this compound-mediated PAR2-ERK1/2 activation in HT-29 cells.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.
ERK1/2 Phosphorylation Assay
This protocol describes a method for quantifying the phosphorylation of ERK1/2 in CHO-hPAR2 cells in response to this compound stimulation using a cell-based immunoassay.
Materials:
-
CHO-hPAR2 cells
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ERK1/2 (Total and Phospho-specific) antibody-based detection kit (e.g., ELISA, Western Blot)
-
96-well microplate
-
Microplate reader or Western Blot imaging system
Procedure:
-
Cell Seeding: Seed CHO-hPAR2 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Serum Starvation: Once confluent, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-12 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.
-
Cell Treatment: Aspirate the serum-free medium and add the this compound dilutions to the cells. Include a vehicle control. Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the treatment medium and add lysis buffer to each well. Incubate on ice for 15-30 minutes.
-
Detection:
-
ELISA: Transfer the cell lysates to the antibody-coated plate and follow the manufacturer's instructions for the specific phospho-ERK1/2 and total ERK1/2 ELISA kit.
-
Western Blot: Determine the protein concentration of the lysates. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.
-
-
Data Analysis: For ELISA, measure the absorbance or fluorescence using a microplate reader. For Western Blot, quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Workflow for the ERK1/2 phosphorylation assay.
Intracellular Calcium Mobilization Assay
This protocol details a method to measure changes in intracellular calcium concentration in CHO-hPAR2 cells upon stimulation with this compound using a fluorescent calcium indicator.
Materials:
-
CHO-hPAR2 cells
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Probenecid (optional, to prevent dye extrusion)
-
This compound
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities and injectors
Procedure:
-
Cell Seeding: Seed CHO-hPAR2 cells in a 96-well black-walled, clear-bottom plate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Aspirate the growth medium and add the calcium indicator dye loading solution (containing the dye and optionally probenecid in assay buffer). Incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Plate Preparation: Prepare serial dilutions of this compound in assay buffer in a separate 96-well plate.
-
Measurement: Place the cell plate in the fluorescence microplate reader. Set the instrument to record fluorescence intensity over time (kinetic read). Establish a stable baseline reading for a few seconds.
-
Agonist Addition: Program the instrument's injectors to add the this compound dilutions from the compound plate to the cell plate.
-
Data Acquisition: Continue recording the fluorescence signal for a sufficient duration to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence intensity (peak minus baseline). Plot the response against the this compound concentration and fit the data to determine the EC50 value.
References
The PAR2 Biased Agonist AY254: A Technical Guide for Researchers
An In-depth Examination of a Potent Modulator of ERK1/2 Signaling for Applications in Cancer, Wound Healing, and Inflammation Research.
This technical guide provides a comprehensive overview of AY254, a potent and selective Protease-Activated Receptor 2 (PAR2) biased agonist. Developed for researchers, scientists, and drug development professionals, this document details the primary research areas where this compound is most commonly used, its mechanism of action, and detailed experimental protocols.
Core Concepts: Understanding this compound
This compound is a synthetic peptide analog that acts as a biased agonist at PAR2. This means it preferentially activates a specific downstream signaling pathway—the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway—over other potential PAR2-mediated pathways, such as intracellular calcium mobilization.[1][2] This biased agonism makes this compound a valuable tool for dissecting the specific roles of ERK1/2 signaling in various physiological and pathological processes.
Primary Research Areas of Application
The unique signaling profile of this compound has led to its application in several key research areas:
Cancer Biology
The most prominent area of research for this compound is in oncology, particularly in the context of colorectal cancer.[1] Studies have shown that this compound, through its selective activation of the PAR2-ERK1/2 pathway, can:
-
Reduce Cytokine-Induced Apoptosis: this compound has been demonstrated to attenuate the activation of caspases 3 and 8 induced by inflammatory cytokines in human colorectal cancer (HT29) cells.[1][2]
-
Promote Cancer Cell Migration and "Wound Healing": In in vitro scratch-wound healing assays, this compound promotes the closure of the "wound" in a monolayer of colorectal cancer cells, indicating an effect on cell migration.[1][2]
-
Induce Pro-inflammatory Cytokine Secretion: this compound has been shown to induce the secretion of Interleukin-8 (IL-8) in HT29 cells.[1][2]
These findings suggest that the PAR2-ERK1/2 pathway may play a complex role in cancer progression, influencing cell survival, migration, and the tumor microenvironment.
Wound Healing and Tissue Repair
Given its demonstrated ability to promote cell migration in cancer models, this compound is a molecule of interest in the broader field of wound healing and tissue repair. PAR2 activation is known to be involved in epithelial wound healing.[3][4] The biased agonism of this compound allows for the specific investigation of the ERK1/2 pathway's contribution to these reparative processes, independent of significant calcium signaling. Research in this area may extend to dermal wound healing and the repair of other epithelial tissues.
Inflammation
While less explored specifically with this compound, the role of PAR2 in inflammation is well-established.[5] PAR2 activation is known to modulate inflammatory responses, and its biased signaling can lead to distinct functional outcomes. This compound's ability to induce IL-8 secretion points towards a potential role in modulating inflammatory cell recruitment. Future research may explore the use of this compound in models of inflammatory diseases to understand the specific contribution of ERK1/2 signaling to the inflammatory process.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and related PAR2 modulators, providing a comparative overview of their potency and signaling bias.
| Compound | Target | Action | EC50 (ERK1/2 Phosphorylation) | EC50 (Ca2+ Release) | Cell Line | Reference |
| This compound | PAR2 | Biased Agonist | 2 nM | 80 nM | HT29 | [1][2] |
| AY77 | PAR2 | Calcium-Biased Agonist | 2 µM | 40 nM | CHO-hPAR2 | [2] |
| DF253 | PAR2 | Calcium-Biased Agonist | > 100 µM | 2 µM | CHO-hPAR2 | [2] |
| 2-furoyl-LIGRLO-NH2 | PAR2 | Agonist | - | - | CMT-93 | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental designs involving this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound, a biased agonist of PAR2, leading to preferential activation of the ERK1/2 cascade.
Caption: A generalized experimental workflow for investigating the cellular effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from common practices in the field.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the measurement of ERK1/2 phosphorylation in response to this compound treatment.
a. Cell Culture and Treatment:
-
Seed human colorectal cancer cells (e.g., HT29) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.[7]
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 5-15 minutes). Include a vehicle control.
b. Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
c. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[7]
d. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized data as a function of this compound concentration to generate a dose-response curve and calculate the EC50 value.
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium levels upon this compound stimulation.
a. Cell Preparation:
-
Seed cells (e.g., CHO-hPAR2 or HT29) in a black, clear-bottom 96-well plate and grow to confluency.
-
Wash the cells with a calcium-free Krebs buffer.[8]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in Krebs buffer for 30-60 minutes at 37°C in the dark.[8][9]
-
Wash the cells to remove excess dye.
b. Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader with automated injection capabilities.
-
Measure the baseline fluorescence for a short period.
-
Inject varying concentrations of this compound into the wells while continuously recording the fluorescence signal.
-
Record the fluorescence for a sufficient duration to capture the peak response and subsequent decay.
c. Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of this compound concentration to generate a dose-response curve and calculate the EC50 value.
In Vitro Scratch Wound Healing Assay
This protocol is used to assess the effect of this compound on cell migration.
a. Monolayer Preparation and Wounding:
-
Seed cells (e.g., HT29) in a 12- or 24-well plate and grow to full confluency.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[10]
-
Gently wash the wells with PBS to remove detached cells.
b. Treatment and Imaging:
-
Add fresh media containing different concentrations of this compound or a vehicle control to the wells.
-
Capture images of the scratch at time 0 using a phase-contrast microscope.
-
Incubate the plate and capture images of the same fields at regular intervals (e.g., every 4-8 hours) for up to 48 hours or until the wound is closed in the control wells.[10]
c. Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
-
Compare the rate of wound closure between this compound-treated and control groups to determine the effect on cell migration.
Conclusion
This compound is a powerful research tool for investigating the specific roles of the PAR2-ERK1/2 signaling pathway. Its biased agonism provides a unique opportunity to uncouple ERK1/2 activation from broad calcium signaling, enabling a more nuanced understanding of cellular processes such as cancer cell proliferation and migration, wound healing, and inflammation. The detailed protocols and data provided in this guide are intended to facilitate the effective use of this compound in advancing these and other areas of biomedical research.
References
- 1. AY 254 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 2. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral, Anti-Inflammatory, and Neuroprotective Effects of a Novel FPR2 Agonist in Two Mouse Models of Autism [mdpi.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Low-Dose Trypsin Accelerates Wound Healing via Protease-Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of AY254 on Cytokine-Induced Caspase 3/8 Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the effects of AY254, a potent and selective Protease-Activated Receptor 2 (PAR2) biased agonist, on the cytokine-induced activation of caspase-3 and caspase-8, key executioners of apoptosis. Evidence demonstrates that this compound attenuates the activation of these caspases in human colorectal cancer (HT-29) cells, a process mediated through the selective activation of the ERK1/2 signaling pathway. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing caspase activation, and a summary of the quantitative effects of this compound.
Introduction
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike typical GPCRs, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor and initiates downstream signaling.
Recent research has focused on the development of biased agonists for PAR2, which selectively activate certain downstream signaling pathways over others. This compound has emerged as a potent PAR2 biased agonist that preferentially activates the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway with an EC50 of 2 nM, while being significantly less potent in activating calcium release.[1] This biased agonism has been shown to confer anti-apoptotic properties, specifically in the context of cytokine-induced cell death.[1][2]
Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) are key mediators of inflammation and can induce apoptosis in various cell types, including cancer cells, through the activation of the extrinsic apoptosis pathway. This pathway involves the activation of initiator caspase-8, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
This guide explores the inhibitory effect of this compound on this cytokine-induced caspase cascade, highlighting its mechanism of action and providing the necessary technical details for researchers to investigate this phenomenon further.
Signaling Pathway of this compound in the Inhibition of Apoptosis
This compound exerts its anti-apoptotic effects by modulating the PAR2-ERK1/2 signaling axis. The binding of this compound to PAR2 leads to a conformational change in the receptor that preferentially couples to G proteins that activate the ERK1/2 pathway. Activated ERK1/2 can then phosphorylate and regulate the activity of various downstream proteins, including those involved in the apoptotic machinery, leading to a reduction in the activation of caspase-8 and caspase-3.
Quantitative Data Summary
The administration of this compound has been shown to significantly reduce the activation of caspase-3 and caspase-8 in HT-29 cells following stimulation with a combination of TNF-α and IFN-γ. The following table provides a representative summary of the observed effects. Please note that the exact quantitative data from the primary literature is not publicly available, and the values presented here are illustrative of the reported findings.
| Treatment Group | Caspase-3 Activity (Relative Luminescence Units) | % Inhibition of Caspase-3 Activity | Caspase-8 Activity (Relative Luminescence Units) | % Inhibition of Caspase-8 Activity |
| Untreated Control | 1,500 ± 150 | N/A | 2,000 ± 200 | N/A |
| Cytokines (TNF-α + IFN-γ) | 15,000 ± 1,200 | 0% | 20,000 ± 1,800 | 0% |
| Cytokines + this compound (100 nM) | 6,000 ± 500 | 60% | 8,000 ± 700 | 60% |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to assess the effect of this compound on cytokine-induced caspase activation.
Cell Culture and Reagents
-
Cell Line: Human colorectal adenocarcinoma cells (HT-29).
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Reagents:
-
This compound (Tocris Bioscience or equivalent)
-
Recombinant Human TNF-α (R&D Systems or equivalent)
-
Recombinant Human IFN-γ (R&D Systems or equivalent)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Caspase-Glo® 8 Assay System (Promega)
-
Primary antibodies: anti-cleaved caspase-3, anti-cleaved caspase-8, anti-β-actin (Cell Signaling Technology or equivalent)
-
HRP-conjugated secondary antibodies (Cell Signaling Technology or equivalent)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Induction of Apoptosis
-
Seed HT-29 cells in 96-well plates (for luminescence assays) or 6-well plates (for western blotting) at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
The following day, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Add a combination of TNF-α (e.g., 20 ng/mL) and IFN-γ (e.g., 100 U/mL) to the wells to induce apoptosis.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C.
Caspase Activity Assay (Luminescence-Based)
This protocol is adapted for the Promega Caspase-Glo® Assay series.
-
After the treatment period, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the appropriate Caspase-Glo® reagent (3/7 or 8) to each well of the 96-well plate.
-
Mix the contents of the wells using a plate shaker at a low speed (300-500 rpm) for 30 seconds to induce cell lysis.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage inhibition of caspase activity relative to the cytokine-treated control.
Western Blot Analysis for Cleaved Caspases
-
After treatment, wash the cells in 6-well plates twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysates to microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 or cleaved caspase-8 overnight at 4°C. A β-actin antibody should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection system and an appropriate imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound represents a valuable research tool for dissecting the roles of biased PAR2 signaling in cellular processes. Its ability to selectively activate the ERK1/2 pathway and consequently inhibit cytokine-induced apoptosis through the attenuation of caspase-3 and caspase-8 activation provides a clear example of how biased agonism can be harnessed to achieve specific therapeutic effects. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the anti-apoptotic potential of this compound and other PAR2-modulating compounds in the context of inflammatory diseases and cancer. Further investigation into the precise molecular mechanisms downstream of ERK1/2 activation that lead to caspase inhibition is warranted and will likely unveil new targets for drug development.
References
An In-depth Technical Guide to the Biased Agonism of AY254 at Protease-Activated Receptor 2 (PAR2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biased agonist AY254 and its interaction with Protease-Activated Receptor 2 (PAR2). PAR2 is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including inflammation, pain, metabolism, and cancer.[1][2] The unique activation mechanism of PAR2, which involves proteolytic cleavage of its extracellular N-terminus to reveal a tethered ligand, allows for complex signaling outcomes.[1][3] The concept of "biased agonism" or "functional selectivity" is central to understanding PAR2 signaling, as different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream intracellular pathways.[2][4]
This compound has emerged as a potent and selective PAR2 biased agonist, demonstrating a strong preference for the ERK1/2 signaling pathway over the canonical calcium mobilization pathway.[1][2][5] This guide details the quantitative pharmacology of this compound, the signaling pathways it modulates, and the detailed experimental protocols used to characterize its unique properties.
Data Presentation: Quantitative Pharmacology of PAR2 Agonists
The biased agonism of this compound is most clearly demonstrated by comparing its potency (EC50) for activating different signaling pathways against other PAR2 agonists. The following table summarizes key quantitative data from studies in CHO cells transfected with human PAR2 (hPAR2).
| Compound | Signaling Pathway | EC50 Value | Bias Profile | Reference |
| This compound | ERK1/2 Phosphorylation | 2 nM | ERK-biased | [1][2][5] |
| Ca²⁺ Release | 80 nM | [1][2][5] | ||
| AY77 | ERK1/2 Phosphorylation | 2 µM | Calcium-biased | [1][2] |
| Ca²⁺ Release | 40 nM | [1][2] | ||
| DF253 | ERK1/2 Phosphorylation | > 100 µM | Calcium-biased | [1][2] |
| Ca²⁺ Release | 2 µM | [1][2] |
This data highlights that this compound is approximately 40-fold more potent at stimulating ERK1/2 phosphorylation compared to calcium release, establishing it as a significant tool for studying the consequences of biased PAR2 signaling. In functional assays using human colorectal carcinoma cells (HT29), this ERK1/2 bias translates to specific cellular outcomes, including the reduction of cytokine-induced caspase 3/8 activation, promotion of scratch-wound healing, and induction of IL-8 secretion.[1][5]
Signaling Pathways and Visualization
PAR2 activation initiates multiple intracellular signaling cascades. Canonically, it couples to Gαq/11 proteins to activate Phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and the release of intracellular calcium (Ca²⁺).[6] Alternatively, PAR2 can signal independently of G proteins by recruiting β-arrestins, which can act as scaffolds for signaling complexes, including those leading to the activation of the MAP kinase cascade (ERK1/2).[3] this compound selectively leverages this latter pathway.
Caption: Biased agonism of this compound at PAR2, favoring β-arrestin/ERK signaling.
Experimental Protocols
Characterizing the biased agonism of this compound requires specific cellular assays to quantify the activation of distinct signaling pathways. The following sections detail the methodologies for key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gαq-mediated signaling.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing hPAR2 are seeded into 96-well black, clear-bottom plates and grown to near confluency.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution for 30-60 minutes at 37°C.[7] This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.
-
Compound Addition: The plate is placed into a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation). A baseline fluorescence reading is established.
-
Measurement: A solution of this compound (or other agonists) at various concentrations is automatically injected into the wells. The fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) is measured every 1-2 seconds for 2-3 minutes to capture the transient increase in intracellular calcium.[8]
-
Data Analysis: The change in fluorescence (peak fluorescence minus baseline) is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
References
- 1. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AY 254 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 6. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AY254 in a Wound Healing Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wound healing is a complex biological process involving cell migration, proliferation, and differentiation. The ability to modulate this process is of significant interest in regenerative medicine and drug development. AY254 is a potent and selective biased agonist for the Protease-Activated Receptor 2 (PAR2). It preferentially activates the ERK1/2 signaling pathway, which is known to play a crucial role in cell migration, a key component of wound healing.[1] This document provides a detailed protocol for utilizing this compound in an in vitro wound healing (scratch) assay using the human colorectal adenocarcinoma cell line, HT29, a model system in which this compound has been shown to promote wound closure.[1]
Data Presentation
The following table summarizes the expected quantitative data from a wound healing assay using this compound. The values are hypothetical and serve as an example for data presentation. Actual results will vary depending on experimental conditions.
| Treatment Group | Concentration | Time Point (hours) | Wound Width (µm) | Percent Wound Closure (%) | Cell Migration Rate (µm/hour) |
| Vehicle Control (DMSO) | 0.1% | 0 | 500 ± 25 | 0 | 0 |
| 12 | 400 ± 30 | 20 | 8.3 | ||
| 24 | 300 ± 35 | 40 | 8.3 | ||
| This compound | 2 nM | 0 | 500 ± 25 | 0 | 0 |
| 12 | 300 ± 28 | 40 | 16.7 | ||
| 24 | 150 ± 30 | 70 | 14.6 | ||
| This compound | 10 nM | 0 | 500 ± 25 | 0 | 0 |
| 12 | 250 ± 25 | 50 | 20.8 | ||
| 24 | 50 ± 20 | 90 | 18.8 | ||
| Positive Control (e.g., EGF) | 10 ng/mL | 0 | 500 ± 25 | 0 | 0 |
| 12 | 200 ± 30 | 60 | 25.0 | ||
| 24 | 25 ± 15 | 95 | 19.8 |
Experimental Protocols
I. Materials and Reagents
-
Cell Line: HT29 (human colorectal adenocarcinoma)
-
Compound: this compound (store as per manufacturer's instructions, typically dissolved in DMSO to create a stock solution)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): sterile, pH 7.4
-
Trypsin-EDTA: 0.25%
-
DMSO: Cell culture grade
-
Multi-well plates: 12-well or 24-well tissue culture treated plates
-
Pipette tips: sterile p200 or p1000 tips
-
Microscope: Inverted microscope with a camera for image acquisition
-
Image analysis software: ImageJ or similar
II. Cell Culture and Seeding
-
Culture HT29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
For the wound healing assay, seed the HT29 cells in 12-well plates at a density that allows them to form a confluent monolayer within 24-48 hours.
III. Wound Healing (Scratch) Assay Protocol
-
Once the HT29 cells have formed a confluent monolayer, gently aspirate the culture medium.
-
Using a sterile p200 pipette tip, create a straight scratch down the center of each well. Apply consistent pressure to ensure a uniform wound width.
-
Gently wash the wells twice with sterile PBS to remove any detached cells and debris.
-
Prepare the treatment media. Dilute the this compound stock solution in serum-free or low-serum (0.5-1% FBS) McCoy's 5A medium to the desired final concentrations. An effective concentration for this compound is expected to be in the low nanomolar range, given its EC50 of 2 nM for ERK1/2 phosphorylation.[1] A concentration range of 1-100 nM is recommended for initial experiments. Include a vehicle control (DMSO at the same final concentration as the this compound-treated wells) and a positive control (e.g., Epidermal Growth Factor, EGF, at 10 ng/mL).
-
Add the respective treatment media to each well.
-
Immediately after adding the treatment media, capture the first set of images of the wounds (T=0). Use phase-contrast microscopy at 4x or 10x magnification. It is crucial to have reference points to ensure that the same field of view is imaged at each time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours) to monitor wound closure.
IV. Data Acquisition and Analysis
-
Use image analysis software (e.g., ImageJ) to measure the width of the scratch at multiple points along its length for each image.
-
Calculate the average wound width for each well at each time point.
-
Calculate the "Percent Wound Closure" using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at T=x) / Initial Wound Width] * 100
-
Alternatively, the area of the wound can be measured and the percentage of wound closure can be calculated based on the change in area over time.
-
The cell migration rate can be calculated by dividing the change in wound width by the time interval.
Mandatory Visualizations
Caption: Experimental workflow for the this compound wound healing assay.
Caption: this compound-induced PAR2-ERK1/2 signaling pathway in cell migration.
References
AY254: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing AY254, a potent and biased agonist for Protease-Activated Receptor 2 (PAR2), in various in vitro cell culture experiments. This compound selectively activates the ERK1/2 signaling pathway, making it a valuable tool for investigating the downstream functional consequences of biased PAR2 agonism.
Introduction to this compound
This compound is a synthetic peptide analog that acts as a biased agonist at PAR2. Unlike the endogenous activator trypsin, which signals through both Gαq (leading to calcium release) and Gα12/13 (leading to ERK1/2 activation), this compound demonstrates a strong preference for the ERK1/2 pathway. This biased agonism allows for the specific interrogation of ERK1/2-mediated cellular functions downstream of PAR2 activation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, facilitating experimental design and comparison.
| Parameter | Cell Line | Value | Reference |
| EC50 (ERK1/2 Phosphorylation) | CHO cells (transfected with hPAR2) | 2 nM | [1] |
| EC50 (Ca2+ Release) | CHO cells (transfected with hPAR2) | 80 nM | [1] |
| Functional Effects | HT-29 cells | Attenuates caspase 3/8 activation, promotes scratch-wound healing, induces IL-8 secretion | [1][2] |
Signaling Pathway
This compound exerts its effects by binding to and activating PAR2, a G-protein coupled receptor. This activation preferentially engages signaling cascades that lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). Activated ERK1/2 can then translocate to the nucleus to regulate gene expression, leading to various cellular responses.
Caption: this compound biased signaling through the PAR2-ERK1/2 pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the functional effects of this compound.
Cell Culture
-
HT-29 (Human Colorectal Adenocarcinoma) Cells: Culture in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
CHO (Chinese Hamster Ovary) Cells (hPAR2 transfected): Culture in Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain PAR2 expression.
Maintain all cells in a humidified incubator at 37°C with 5% CO2.
Scratch-Wound Healing Assay in HT-29 Cells
This assay assesses the effect of this compound on cell migration.
Materials:
-
HT-29 cells
-
12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Culture medium (McCoy's 5A with 1% FBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Microscope with a camera
Protocol:
-
Seed HT-29 cells into 12-well plates at a density that allows them to reach 95-100% confluency within 24-48 hours.
-
Once confluent, gently create a "scratch" in the cell monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh McCoy's 5A containing 1% FBS and the desired concentrations of this compound (e.g., 0, 1, 10, 100 nM). Include a vehicle control (DMSO).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Analyze the images using software like ImageJ to measure the width of the scratch at each time point. The rate of wound closure is indicative of cell migration.
Caption: Workflow for the scratch-wound healing assay.
ERK1/2 Phosphorylation Assay in CHO-hPAR2 Cells (Western Blot)
This protocol determines the ability of this compound to induce ERK1/2 phosphorylation.
Materials:
-
CHO-hPAR2 cells
-
6-well tissue culture plates
-
Serum-free culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed CHO-hPAR2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) for a short duration (e.g., 5-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against p-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against t-ERK1/2 as a loading control.
-
Quantify the band intensities to determine the ratio of p-ERK1/2 to t-ERK1/2.
Caption: Workflow for ERK1/2 phosphorylation Western blot.
Caspase 3/8 Activity Assay in HT-29 Cells
This assay measures the effect of this compound on cytokine-induced apoptosis.
Materials:
-
HT-29 cells
-
96-well plates
-
Cytokine cocktail (e.g., TNF-α, IFN-γ) to induce apoptosis
-
This compound stock solution
-
Commercially available Caspase-Glo® 3/7, 8, or 9 Assay kit
Protocol:
-
Seed HT-29 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce apoptosis by adding a cytokine cocktail. Include a control group without cytokines.
-
Incubate for the time recommended to induce apoptosis (e.g., 24 hours).
-
Perform the caspase activity assay according to the manufacturer's instructions. This typically involves adding a luminogenic substrate and measuring the resulting luminescence with a plate reader.
-
A decrease in caspase activity in the this compound-treated groups compared to the cytokine-only group indicates an anti-apoptotic effect.
IL-8 Secretion Assay in HT-29 Cells (ELISA)
This assay quantifies the induction of IL-8 secretion by this compound.
Materials:
-
HT-29 cells
-
24-well plates
-
Culture medium
-
This compound stock solution
-
Human IL-8 ELISA kit
Protocol:
-
Seed HT-29 cells in 24-well plates.
-
Once the cells are 70-80% confluent, replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for a suitable period to allow for IL-8 secretion (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the IL-8 ELISA according to the manufacturer's protocol.
-
Measure the absorbance and calculate the concentration of IL-8 in each sample based on the standard curve. An increase in IL-8 concentration in the this compound-treated samples indicates induction of secretion.
Troubleshooting and Considerations
-
Solubility: this compound is a peptide; ensure it is properly dissolved, typically in a small amount of DMSO, and then diluted in culture medium. Always include a vehicle control in your experiments.
-
Concentration Range: Based on the provided EC50 values, a concentration range of 0.1 nM to 1 µM is a good starting point for dose-response experiments.
-
Cell Line Specificity: The optimal concentrations and incubation times may vary between different cell lines. It is recommended to perform preliminary experiments to determine the optimal conditions for your specific cell type.
-
Biased Agonism: Remember that this compound is a biased agonist. If your experimental system involves readouts other than ERK1/2 activation, you may observe different or no effects.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the specific roles of the PAR2-ERK1/2 signaling axis in various cellular processes.
References
Application Notes and Protocols for ERK1/2 Phosphorylation Assay with AY254
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-Regulated Kinase (ERK) 1 and 2, also known as p44/42 MAP Kinase, are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is a central regulator of a wide variety of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] The activation of the ERK1/2 cascade is initiated by various extracellular stimuli, such as growth factors and hormones, which bind to cell surface receptors like G protein-coupled receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs).[1][2][3] This binding triggers a phosphorylation cascade that ultimately leads to the dual phosphorylation of ERK1 and ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), resulting in their activation.[4]
AY254 is a potent and biased agonist for the Protease-Activated Receptor 2 (PAR2), a member of the GPCR family.[5] this compound selectively activates the ERK1/2 signaling pathway, with an EC50 of 2 nM for ERK1/2 phosphorylation, while being significantly less potent in activating calcium release (EC50 = 80 nM).[5] This biased agonism makes this compound a valuable tool for specifically investigating the downstream consequences of PAR2-mediated ERK1/2 activation. These application notes provide detailed protocols for performing an ERK1/2 phosphorylation assay to characterize the activity of this compound.
Signaling Pathway
The canonical ERK1/2 signaling pathway initiated by a GPCR agonist like this compound involves the activation of a series of intracellular kinases. Upon receptor activation, a cascade involving Ras, Raf, and MEK is initiated, culminating in the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression and cellular responses.[2][3]
Data Presentation
The following table summarizes representative quantitative data for the effect of this compound on ERK1/2 phosphorylation. This data can be generated using the protocols described below. The results should be normalized to the total ERK1/2 levels to account for any variations in protein loading.
| This compound Concentration (nM) | Fold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SEM) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 0.1 | 1.85 ± 0.21 |
| 1 | 4.52 ± 0.45 |
| 2 (EC50) | 5.00 ± 0.53 |
| 10 | 8.76 ± 0.98 |
| 100 | 9.12 ± 1.05 |
| 1000 | 9.05 ± 1.01 |
Note: This table presents illustrative data based on the known EC50 of this compound. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Two common methods for quantifying ERK1/2 phosphorylation are Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow
Protocol 1: Western Blotting
This protocol provides a detailed method for detecting ERK1/2 phosphorylation by Western blot.[6][7]
1. Cell Culture and Treatment: a. Seed cells (e.g., HEK293, HT-29) in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.[6] c. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 5-15 minutes). Include a vehicle control.
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Electrotransfer: a. Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. c. Run the gel at 100-120 V until the dye front reaches the bottom.[6] d. Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6] b. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. (e.g., rabbit anti-phospho-p44/42 MAPK, 1:1000 dilution). c. Wash the membrane three times with TBST for 5-10 minutes each.[7] d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.[7] e. Wash the membrane three times with TBST for 5-10 minutes each.
6. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane.[6] b. Capture the chemiluminescent signal using an imaging system.
7. Stripping and Re-probing for Total ERK1/2: a. To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed for total ERK1/2.[6][7] b. Incubate the membrane in a stripping buffer for 15-30 minutes.[6] c. Wash the membrane thoroughly with TBST. d. Re-block the membrane and incubate with a primary antibody for total ERK1/2. e. Follow the subsequent immunoblotting and detection steps as described above.
8. Densitometry Analysis: a. Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software. b. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample and normalize to the vehicle control.[7]
Protocol 2: ELISA
Cell-based ELISA kits provide a high-throughput alternative to Western blotting for quantifying ERK1/2 phosphorylation.[8][9][10]
1. Cell Culture and Treatment: a. Seed cells in a 96-well plate and grow to confluency. b. Serum-starve the cells for 12-24 hours. c. Treat cells with various concentrations of this compound as described for the Western blot protocol.
2. Cell Fixation and Permeabilization: a. Following treatment, fix the cells by adding a fixing solution (e.g., 4% formaldehyde in PBS) for 20 minutes. b. Wash the cells with wash buffer. c. Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
3. Immunodetection: a. Block non-specific binding sites with a blocking buffer for 1-2 hours. b. Add the primary antibody specific for p-ERK1/2 to each well and incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the wells multiple times with wash buffer. d. Add the HRP-conjugated secondary antibody and incubate for 1-2 hours at room temperature. e. Wash the wells thoroughly.
4. Signal Development and Detection: a. Add a colorimetric or fluorometric HRP substrate (e.g., TMB) to each well.[10] b. Incubate for 15-30 minutes to allow for color development. c. Stop the reaction with a stop solution. d. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
5. Normalization: a. To normalize for cell number, a parallel set of wells can be stained with an antibody against total ERK1/2 or a general protein stain. b. The p-ERK1/2 signal is then normalized to the total ERK1/2 or total protein signal.
The provided protocols offer robust methods for assessing the phosphorylation of ERK1/2 in response to the PAR2 agonist this compound. The choice between Western blotting and ELISA will depend on the specific experimental needs, with Western blotting providing qualitative and semi-quantitative data on protein size and ELISA offering a high-throughput quantitative platform. By following these detailed procedures, researchers can effectively characterize the signaling properties of this compound and its impact on the ERK1/2 pathway.
References
- 1. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KSR2 is a Calcineurin Substrate that Promotes ERK Cascade Activation in Response to Calcium Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Guide for an IL-8 Secretion Assay Using AY254
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-8 (IL-8), also known as CXCL8, is a critical pro-inflammatory chemokine that plays a pivotal role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[1][2][3] Dysregulated IL-8 signaling is implicated in a variety of inflammatory diseases and cancer.[1][4][5] This document provides a detailed guide for performing an Interleukin-8 (IL-8) secretion assay using AY254, a potent and biased agonist for Protease-Activated Receptor 2 (PAR2).[1][2] this compound selectively activates the ERK1/2 signaling pathway, leading to the induction of IL-8 secretion, as observed in human colorectal cancer (HT29) cells.[1][2]
This guide offers comprehensive protocols for cell culture, treatment with this compound, and quantification of secreted IL-8 using the Enzyme-Linked Immunosorbent Assay (ELISA) method. The provided methodologies are intended to assist researchers in studying the effects of PAR2 activation on IL-8 production and in the broader context of inflammation and drug discovery.
Data Presentation
Quantitative data from the IL-8 secretion assay should be summarized in a clear and structured format for easy comparison. Below is a template for data presentation.
Table 1: Effect of this compound on IL-8 Secretion
| Treatment Group | Concentration | IL-8 Concentration (pg/mL) - Replicate 1 | IL-8 Concentration (pg/mL) - Replicate 2 | IL-8 Concentration (pg/mL) - Replicate 3 | Mean IL-8 Concentration (pg/mL) | Standard Deviation |
| Vehicle Control | 0 µM | |||||
| This compound | 1 nM | |||||
| This compound | 10 nM | |||||
| This compound | 100 nM | |||||
| Positive Control (e.g., LPS) | Specify Conc. |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human colorectal cancer cell line (HT29) or other suitable cell line expressing PAR2.
-
Cell Culture Medium: McCoy's 5A Medium (for HT29 cells), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: PAR2 biased agonist.[1]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
Human IL-8 ELISA Kit: A commercially available kit is recommended for reliable and reproducible results.[6][7]
-
Lipopolysaccharide (LPS): As a positive control for IL-8 induction.[8]
-
Cell culture plates: 24-well or 96-well plates.
-
Microplate reader: Capable of measuring absorbance at 450 nm.
Cell Culture and Seeding
-
Cell Line Maintenance: Culture HT29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
For a 24-well plate, seed approximately 1 x 10^5 cells per well.
-
For a 96-well plate, seed approximately 2 x 10^4 cells per well.
-
-
Incubation: Allow cells to adhere and grow for 24 hours to reach approximately 80-90% confluency.
Treatment with this compound
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water, as per manufacturer's instructions). Prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Also, prepare a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control (e.g., LPS at 1 µg/mL).
-
Cell Starvation (Optional but Recommended): To reduce basal IL-8 levels, aspirate the growth medium and wash the cells once with PBS. Add serum-free medium and incubate for 4-6 hours.
-
Treatment: Aspirate the starvation medium and add the prepared treatment solutions (vehicle control, this compound dilutions, and positive control) to the respective wells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2. The optimal incubation time should be determined empirically.
Collection of Supernatants
-
Centrifugation: After the incubation period, carefully collect the cell culture supernatants from each well.
-
Clarification: Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
Storage: Transfer the clarified supernatants to fresh microcentrifuge tubes. Samples can be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.
Quantification of IL-8 by ELISA
Follow the manufacturer's protocol provided with the Human IL-8 ELISA kit. A general procedure is outlined below.
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the kit manual.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the detection antibody.
-
Incubate as per the kit's instructions.
-
Wash the wells to remove unbound substances.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate and wash again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-8 in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
-
Visualizations
Signaling Pathway of this compound-Induced IL-8 Secretion
References
- 1. AY 254 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 2. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are IL-8 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Cytokine Production by ATP and PGE2 via P2X4 and EP3 Receptors in Mouse Bone-Marrow-Derived Mast Cells [mdpi.com]
- 6. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory mechanisms of the proteinase-activated receptor 2-inhibiting peptide in human synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating PAR2 Signaling in Cancer Cells Using AY254
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, is increasingly implicated in the progression of various cancers. Its activation by serine proteases in the tumor microenvironment can trigger a cascade of signaling events that promote tumor growth, invasion, and metastasis. AY254 is a potent and biased agonist of PAR2. It selectively activates the ERK1/2 signaling pathway with significantly greater potency than its effect on intracellular calcium mobilization, making it a valuable tool for dissecting the specific roles of PAR2-mediated ERK1/2 signaling in cancer biology.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate PAR2 signaling in cancer cells.
Data Presentation
Table 1: Potency of this compound on PAR2 Signaling Pathways
This table summarizes the half-maximal effective concentrations (EC50) of this compound for activating distinct PAR2-mediated signaling pathways. The data highlights the biased agonism of this compound towards the ERK1/2 pathway.
| Agonist | Signaling Pathway | EC50 | Cell Line | Reference |
| This compound | ERK1/2 Phosphorylation | 2 nM | CHO cells transfected with hPAR2 | [2] |
| This compound | Intracellular Ca2+ Release | 80 nM | CHO cells transfected with hPAR2 | [2] |
Table 2: Functional Effects of this compound in HT29 Human Colorectal Cancer Cells
This table outlines the observed functional consequences of stimulating HT29 cells with this compound, linking PAR2-ERK1/2 signaling to key cancer-related cellular processes.
| Cellular Process | Effect of this compound | Signaling Pathway | Reference |
| Apoptosis | Attenuation of cytokine-induced caspase 3/8 activation | PAR2-ERK1/2 | [2] |
| Cell Migration | Promotion of scratch-wound healing | PAR2-ERK1/2 | [2] |
| Inflammation | Induction of IL-8 secretion | PAR2-ERK1/2 | [2] |
Signaling Pathways and Experimental Workflows
PAR2 Signaling Pathways in Cancer
PAR2 activation in cancer cells can initiate multiple downstream signaling cascades. A key mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which then triggers downstream pathways like the MAPK/ERK and PI3K/AKT pathways.[1][3][4][5][6] PAR2 can also signal through G protein-dependent pathways (Gαq and Gα12/13) and β-arrestin-mediated pathways.[4][5][7][8][9] this compound, as an ERK-biased agonist, preferentially activates the ERK1/2 pathway.
References
- 1. Frontiers | Targeting PAR2 Overcomes Gefitinib Resistance in Non-Small-Cell Lung Cancer Cells Through Inhibition of EGFR Transactivation [frontiersin.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. PAR2 induces ovarian cancer cell motility by merging three signalling pathways to transactivate EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Proteinase-activated Receptor-2 Transactivation of Epidermal Growth Factor Receptor and Transforming Growth Factor-β Receptor Signaling Pathways Contributes to Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role and mechanism of β-arrestins in cancer invasion and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Recommended Cell Lines for AY254 Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AY254 is a potent and selective biased agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. As a biased agonist, this compound preferentially activates the ERK1/2 signaling pathway over calcium mobilization, making it a valuable tool for dissecting the specific roles of this signaling axis downstream of PAR2 activation.[1][2][3][4] This document provides detailed application notes and protocols for utilizing recommended cell lines in experiments involving this compound.
Recommended Cell Lines
The choice of cell line is critical for obtaining meaningful and reproducible data. Based on the known mechanism of this compound and published research, the following cell lines are highly recommended:
-
HT-29 Cells: A human colorectal adenocarcinoma cell line that endogenously expresses PAR2.[1][2] This cell line is ideal for studying the effects of this compound on downstream functional responses in a native system. HT-29 cells have been successfully used to demonstrate this compound's ability to promote wound healing, induce IL-8 secretion, and attenuate cytokine-induced apoptosis.[1][2][4]
-
CHO-hPAR2 Cells: Chinese Hamster Ovary (CHO) cells stably transfected with human PAR2 (hPAR2). These cells provide a robust and controlled system for studying the direct interaction of this compound with the human receptor and for quantifying its signaling bias. CHO-hPAR2 cells are particularly useful for assays where high receptor expression levels are desirable, such as in initial screening and potency determination.[1][2]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data for this compound in the recommended cell lines, facilitating easy comparison of its potency and biased agonism.
| Parameter | Cell Line | This compound Value | Reference Agonist (AY77) Value | Reference |
| EC50 for ERK1/2 Phosphorylation | CHO-hPAR2 | 2 nM | 2 µM | [1][2] |
| EC50 for Ca2+ Mobilization | CHO-hPAR2 | 80 nM | 40 nM | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: PAR2 signaling pathways activated by this compound.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Cell Culture and Maintenance
HT-29 Cell Culture Protocol:
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh medium and seed into new flasks at a ratio of 1:2 to 1:4.
CHO-hPAR2 Cell Culture and Transfection Protocol:
-
Media: Ham's F-12 Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression of hPAR2.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (for generating stable lines):
-
Plate CHO cells to be 70-80% confluent on the day of transfection.
-
Use a commercially available transfection reagent according to the manufacturer's protocol to introduce the hPAR2 expression vector.
-
48 hours post-transfection, begin selection with the appropriate antibiotic.
-
Expand and screen resistant clones for hPAR2 expression and function.
-
Key Experimental Methodologies
1. ERK1/2 Phosphorylation Assay (Western Blot):
-
Seed HT-29 or CHO-hPAR2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat cells with varying concentrations of this compound for 5-10 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.
2. Calcium Mobilization Assay:
-
Seed CHO-hPAR2 cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer (e.g., HBSS).
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add varying concentrations of this compound and immediately begin recording the fluorescence intensity over time to measure the intracellular calcium release.
3. Scratch Wound Healing Assay (HT-29):
-
Seed HT-29 cells in a 12-well plate and grow to 100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each condition and time point to quantify the rate of cell migration and wound closure.
4. Caspase 3/8 Activation Assay (HT-29):
-
Seed HT-29 cells in a 96-well plate.
-
Pre-treat the cells with this compound for 30 minutes.
-
Induce apoptosis by adding a cytokine cocktail, such as TNF-α (10 ng/mL) and IFN-γ (10 ng/mL).
-
Incubate for 6-24 hours.
-
Measure caspase 3 and caspase 8 activity using a commercially available fluorometric or colorimetric assay kit according to the manufacturer's protocol.
5. IL-8 Secretion Assay (ELISA) (HT-29):
-
Seed HT-29 cells in a 24-well plate and grow to near confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with varying concentrations of this compound for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-8 in the supernatant using a human IL-8 ELISA kit following the manufacturer's instructions.
References
AY254: Application Notes for Preparation and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
AY254 is a potent and selective biased agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. As a peptide-based therapeutic candidate, the proper handling, preparation, and storage of this compound are critical to ensure its stability, potency, and the reproducibility of experimental results. These application notes provide detailed protocols and guidelines for the long-term use of this compound.
This compound exhibits biased agonism, selectively activating the ERK1/2 signaling pathway over calcium mobilization. This unique pharmacological profile makes it a valuable tool for dissecting the complex signaling cascades downstream of PAR2 activation. Understanding and maintaining the integrity of this compound is therefore paramount for accurate in vitro and in vivo studies.
This compound Signaling Pathway
The diagram below illustrates the biased signaling mechanism of this compound upon binding to PAR2.
Preparation and Storage of this compound
Proper preparation and storage are essential to prevent degradation and ensure the long-term efficacy of this compound. As a peptide, this compound is susceptible to degradation through hydrolysis, oxidation, and repeated freeze-thaw cycles.
Storage of Lyophilized Powder
The lyophilized form of this compound is the most stable for long-term storage.
| Parameter | Recommendation | Stability |
| Temperature | -20°C or -80°C | Up to 36 months |
| Environment | Store in a desiccator to minimize moisture. | Protect from light. |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation. | Minimize exposure to atmospheric oxygen. |
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in an appropriate solvent.
Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Protocol for Reconstitution:
-
Equilibrate the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved. Avoid vigorous shaking.
-
Visually inspect the solution to ensure there are no particulates.
Storage of Stock Solutions
Once reconstituted, the stability of this compound in solution is reduced. Proper storage is critical.
| Parameter | Recommendation | Stability |
| Temperature | -20°C or -80°C | Up to 1 month at -20°C |
| Aliquoting | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. | N/A |
| Vials | Use low-protein binding polypropylene or glass vials. | N/A |
| Light | Protect from light by using amber vials or wrapping clear vials in foil. | N/A |
Note: For aqueous working solutions, prepare them fresh from the frozen stock solution on the day of the experiment. The stability of this compound in aqueous buffers is significantly lower than in DMSO.
Experimental Protocols
Workflow for this compound Solution Preparation and Use
The following diagram outlines the recommended workflow from receiving the lyophilized peptide to its use in experiments.
Protocol for Assessing this compound Stability by HPLC
To ensure the integrity of this compound during long-term storage, its stability can be assessed using High-Performance Liquid Chromatography (HPLC). This protocol provides a general method for monitoring the degradation of the peptide over time.
Objective: To quantify the percentage of intact this compound in a solution after storage under specific conditions.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Reverse-phase C18 HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Appropriate vials for the autosampler
Procedure:
-
Sample Preparation:
-
Prepare a fresh solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, PBS). This will serve as the time zero (T0) reference.
-
Store aliquots of the same solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
HPLC Analysis:
-
Inject the T0 sample onto the HPLC system.
-
Run a linear gradient elution, for example:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Set the UV detector to monitor the absorbance at a wavelength where the peptide bond absorbs (e.g., 214 nm or 280 nm if aromatic residues are present).
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw a stored aliquot and analyze it using the same HPLC method.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T0 chromatogram.
-
Integrate the area of the this compound peak in the chromatograms from all time points.
-
Calculate the percentage of remaining intact this compound at each time point relative to the T0 sample.
-
Plot the percentage of intact this compound versus time to determine the degradation kinetics.
-
Expected Results: A decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products would indicate instability under the tested conditions.
Summary of Recommendations
For optimal long-term use of this compound, the following key points should be adhered to:
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccated and dark environment.
-
Stock Solutions: Prepare in anhydrous DMSO, aliquot into single-use vials, and store at -20°C or -80°C.
-
Avoid: Repeated freeze-thaw cycles, exposure to light, and prolonged storage in aqueous solutions.
-
Quality Control: Periodically assess the stability of stored solutions using analytical techniques such as HPLC.
By following these guidelines, researchers can ensure the integrity and biological activity of this compound, leading to more reliable and reproducible experimental outcomes.
In Vivo Applications of AY254 in Animal Models: Application Notes and Protocols
Disclaimer: As of late 2025, published literature detailing the in vivo applications of the Protease-Activated Receptor 2 (PAR2) biased agonist, AY254, in animal models is not available. The following application notes and protocols are therefore hypothetical and constructed based on the known in vitro activity of this compound and established in vivo methodologies for other PAR2 agonists. These guidelines are intended to serve as a starting point for researchers interested in exploring the in vivo potential of this compound.
Introduction to this compound
This compound is a potent and selective biased agonist of Protease-Activated Receptor 2 (PAR2). In vitro studies have demonstrated that this compound preferentially activates the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway over calcium mobilization.[1] This biased agonism is significant, as it may allow for the selective engagement of therapeutic pathways while avoiding potential side effects associated with broad PAR2 activation.
The known in vitro effects of this compound in human colorectal cancer (HT29) cells include:
-
Reduction of cytokine-induced caspase 3/8 activation.[1]
-
Promotion of scratch-wound healing.[1]
-
Induction of IL-8 secretion.[1]
These findings suggest potential therapeutic applications for this compound in conditions where promoting cell survival, tissue repair, and modulating inflammatory responses are desirable. Potential in vivo applications could therefore include inflammatory diseases, wound healing, and certain cancers.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line | Reference |
| EC50 (ERK1/2 Phosphorylation) | 2 nM | CHO cells transfected with hPAR2 | [1] |
| EC50 (Ca2+ Release) | 80 nM | CHO cells transfected with hPAR2 | [1] |
Potential In Vivo Applications and Experimental Protocols
Based on its in vitro profile, this compound could be investigated in various animal models. Below are detailed, hypothetical protocols for three potential applications.
Application: Inflammatory Bowel Disease (IBD)
Rationale: PAR2 activation has been shown to have both pro- and anti-inflammatory roles in the gut. An ERK-biased agonist like this compound could potentially promote mucosal healing and reduce inflammation. A common model for IBD is dextran sulfate sodium (DSS)-induced colitis in mice.
Experimental Protocol: DSS-Induced Colitis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in drinking water for 5-7 days.
-
Experimental Groups (n=8-10 per group):
-
Vehicle control (e.g., saline or appropriate solvent for this compound).
-
DSS + Vehicle.
-
DSS + this compound (multiple dose levels, e.g., 0.1, 1, 10 mg/kg).
-
DSS + Positive Control (e.g., an established anti-inflammatory agent).
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) once daily, starting from day 1 of DSS administration.
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
At the end of the study (e.g., day 8), sacrifice the animals.
-
-
Outcome Measures:
-
Measure colon length.
-
Collect colon tissue for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Homogenize a section of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Perform quantitative PCR (qPCR) or ELISA on colon homogenates to measure the expression of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines.
-
Conduct Western blot analysis on colon tissue lysates to confirm the in vivo activation of the ERK1/2 pathway (phospho-ERK1/2 levels).
-
Application: Cutaneous Wound Healing
Rationale: The pro-migratory effect of this compound on cancer cells in a scratch-wound assay suggests it could promote the migration of keratinocytes and fibroblasts, accelerating wound closure.
Experimental Protocol: Excisional Wound Healing in Mice
-
Wounding Procedure:
-
Experimental Groups (n=8-10 per group):
-
Vehicle control (e.g., topical cream base).
-
Topical this compound (multiple concentrations, e.g., 0.1%, 1% w/w).
-
Positive control (e.g., a commercial growth factor-containing ointment).
-
-
Drug Administration: Apply the topical formulation to the wounds daily.
-
Monitoring:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).
-
Measure the wound area using image analysis software to determine the rate of wound closure.
-
-
Outcome Measures:
-
On selected days, euthanize a subset of animals from each group and collect the wound tissue.
-
Perform histological analysis (H&E, Masson's trichrome) to assess re-epithelialization, granulation tissue formation, and collagen deposition.
-
Use immunohistochemistry to stain for markers of cell proliferation (e.g., Ki-67), angiogenesis (e.g., CD31), and myofibroblast differentiation (e.g., α-SMA).
-
Conduct Western blot analysis on wound tissue lysates to assess ERK1/2 phosphorylation.
-
Application: Cancer (as an adjunct therapy)
Rationale: While PAR2 activation is often linked to cancer progression, its role can be context-dependent. The ability of this compound to reduce cytokine-induced apoptosis could potentially protect normal tissues from the side effects of chemotherapy. A xenograft model would be appropriate to study the effects of this compound in the context of a human tumor.
Experimental Protocol: Human Colorectal Cancer Xenograft in Immunodeficient Mice
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject human colorectal cancer cells (e.g., HT29, which are known to respond to this compound in vitro) into the flank of each mouse.
-
Experimental Groups (once tumors reach a palpable size, e.g., 100-150 mm³):
-
Vehicle control.
-
Standard-of-care chemotherapy (e.g., 5-Fluorouracil).
-
This compound alone (multiple dose levels).
-
Chemotherapy + this compound.
-
-
Drug Administration: Administer this compound (i.p. or p.o.) and chemotherapy according to a predetermined schedule.
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Outcome Measures:
-
At the end of the study, excise the tumors and weigh them.
-
Perform immunohistochemistry on tumor sections to analyze markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Analyze tumor lysates by Western blot to confirm ERK1/2 activation.
-
Collect blood and major organs for toxicity assessment (e.g., complete blood count, serum chemistry, and histopathology).
-
Visualization of Pathways and Workflows
Below are diagrams created using the DOT language to visualize the signaling pathway of this compound and a general experimental workflow for its in vivo evaluation.
Caption: Signaling pathway of PAR2 activation, highlighting the biased agonism of this compound towards ERK1/2.
Caption: General experimental workflow for evaluating the in vivo efficacy of this compound in an animal model.
References
- 1. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AT2R Activation Improves Wound Healing in a Preclinical Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models for the study of acute cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting AY254 insolubility in aqueous solutions.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding AY254 insolubility in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide addresses common issues related to this compound precipitation in aqueous solutions and provides step-by-step solutions to ensure successful experiments.
Issue: My this compound precipitated out of solution when I added it to my aqueous buffer or cell culture media. What should I do?
This is a common issue due to the hydrophobic nature of this compound. The following troubleshooting workflow can help you address this problem.
subgraph "cluster_0" { label = "Troubleshooting Workflow for this compound Precipitation"; bgcolor="#FFFFFF"; fontcolor="#202124";
} }
Detailed Troubleshooting Steps
Possible Cause 1: Improper Stock Solution Preparation
This compound is known to be poorly soluble in aqueous solutions and should be initially dissolved in an organic solvent.
-
Solution: Ensure you are preparing a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO). If the compound does not readily dissolve, sonication for 5-10 minutes can aid in complete dissolution.
Possible Cause 2: Incorrect Dilution Technique
Adding the DMSO stock solution too quickly or without adequate mixing into an aqueous buffer can cause the compound to precipitate.
-
Solution: When diluting the DMSO stock solution, add it dropwise to your aqueous buffer or cell culture medium while gently vortexing or stirring. This gradual addition helps to prevent localized high concentrations of this compound that can lead to precipitation.
Possible Cause 3: Final Concentration Exceeds Solubility Limit
The final concentration of this compound in your aqueous solution may be too high, exceeding its solubility limit in that specific medium.
-
Solution: Determine the maximum soluble concentration of this compound in your specific buffer or cell culture medium by performing a solubility test. This will help you establish the working concentration range for your experiments.
Possible Cause 4: Unfavorable Aqueous Buffer Conditions
The pH and composition of your aqueous buffer can significantly impact the solubility of this compound.
-
Solution:
-
Co-solvents: For challenging applications, consider the use of co-solvents. A formulation for in vivo use includes polyethylene glycol 300 (PEG300). You can test the addition of a small percentage of PEG300 to your aqueous solution.
-
Surfactants: The use of a non-ionic surfactant can also improve solubility. A very low concentration of Tween-80 (e.g., 0.01-0.05%) may help to keep this compound in solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous solutions.
Materials:
-
This compound powder (MW: 631.77 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 6.32 mg of this compound.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the tube for 1-2 minutes to dissolve the this compound.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in an Aqueous Solution
Objective: To determine the highest concentration of this compound that remains soluble in a specific aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to your experimental temperature
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your aqueous solution. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
To a fixed volume of your aqueous solution (e.g., 1 mL), add the corresponding volume of the 10 mM DMSO stock solution dropwise while gently vortexing. Ensure the final concentration of DMSO is consistent across all samples and is at a level tolerated by your assay (typically ≤ 0.5%).
-
Include a control sample with only the aqueous solution and the same final concentration of DMSO.
-
Incubate the samples under your standard experimental conditions (e.g., 37°C) for a duration equivalent to your planned experiment.
-
Visually inspect the samples for any signs of precipitation at different time points (e.g., 0, 1, 4, and 24 hours). You can also check for precipitates under a microscope.
-
The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound in that specific aqueous solution under those conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2), which is a G-protein coupled receptor. It is described as an ERK-biased agonist, meaning it preferentially activates the ERK1/2 signaling pathway over other pathways, such as calcium mobilization.[1][2] This biased signaling can lead to specific cellular responses, such as promoting wound healing and reducing cytokine-induced apoptosis in certain cell types.[1][2]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO). This compound has poor solubility in aqueous solutions, so it is crucial to first dissolve it in an organic solvent.
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C. Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q4: What is the PAR2 signaling pathway activated by this compound?
A4: As a PAR2 agonist, this compound activates downstream signaling pathways upon binding to the receptor. Being an ERK-biased agonist, it preferentially activates the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2. While it can also induce calcium mobilization, it does so with lower potency compared to its effect on ERK1/2 signaling.[1][2]
subgraph "cluster_1" { label = "this compound-Mediated PAR2 Signaling"; bgcolor="#FFFFFF"; fontcolor="#202124";
} }
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₉N₉O₆ |
| Molecular Weight | 631.77 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Table 2: Troubleshooting Summary for this compound Insolubility
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution | Improper stock solution | Prepare a fresh stock in 100% DMSO, use sonication. |
| Incorrect dilution technique | Add DMSO stock dropwise to aqueous solution with constant mixing. | |
| Final concentration too high | Perform a solubility test to determine the maximum soluble concentration. | |
| Unfavorable buffer conditions | Test different pH values, consider adding co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) at low concentrations. |
References
Technical Support Center: Optimizing AY254 Dosage for Maximal ERK Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize AY254 dosage for maximal ERK activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective synthetic agonist for the Protease-Activated Receptor 2 (PAR2). It functions as a "biased agonist," meaning it preferentially activates a specific downstream signaling pathway. In the case of this compound, it selectively activates the ERK1/2 signaling cascade with high potency (EC50 ≈ 2 nM), while having a significantly lower potency for inducing calcium release (EC50 ≈ 80 nM).[1] This biased signaling makes this compound a valuable tool for studying the specific cellular functions regulated by PAR2-mediated ERK activation.[1]
Q2: What is the expected time course for ERK activation by this compound?
The activation of ERK1/2 by G protein-coupled receptor (GPCR) agonists like this compound is typically rapid and transient.[2] For many GPCRs, peak ERK phosphorylation is observed within 2 to 5 minutes of agonist stimulation, followed by a decline as desensitization mechanisms are initiated.[3] It is crucial to perform a time-course experiment (e.g., 0, 2, 5, 10, 15, 30 minutes) to determine the optimal time point for maximal ERK activation in your specific cell system.
Q3: What concentration range of this compound should I use for a dose-response experiment?
Given the high potency of this compound for ERK phosphorylation (EC50 ≈ 2 nM), a wide concentration range is recommended to generate a full sigmoidal dose-response curve. A typical experiment would start with a very low concentration (e.g., 10 picomolar) and increase logarithmically up to the micromolar range (e.g., 1-10 µM). This ensures the capture of the baseline, the steep phase of the curve, and the saturation plateau.
Q4: How should I quantify the Western blot results for ERK activation?
To accurately quantify ERK activation, you must perform densitometry on the bands corresponding to phosphorylated ERK1/2 (p-ERK) and total ERK1/2. The p-ERK signal should be normalized to the total ERK signal for each sample to correct for any variations in protein loading. The final result is typically expressed as a fold change over the untreated or vehicle-treated control.[4]
Troubleshooting Guide
Issue 1: I am not observing any significant increase in ERK phosphorylation after this compound treatment.
-
Question: Did you perform a time-course experiment?
-
Answer: The peak activation of ERK can be very transient. You may be missing the optimal window. Perform a time-course experiment (e.g., 2, 5, 10, 30 minutes) to identify the point of maximal phosphorylation.
-
-
Question: Is your this compound stock solution prepared and stored correctly?
-
Answer: Peptides like this compound can degrade if not handled properly. Ensure it was dissolved in the recommended solvent and stored at the correct temperature as per the manufacturer's data sheet. Prepare fresh dilutions for each experiment.
-
-
Question: Does your cell line express PAR2?
-
Answer: this compound is an agonist for PAR2. Confirm that your cell line of interest expresses sufficient levels of this receptor.
-
-
Question: Is your Western blot protocol optimized for p-ERK detection?
-
Answer: Ensure your lysis buffer contains phosphatase inhibitors to protect the phosphorylation status of ERK. Also, verify that your primary antibodies for p-ERK and total ERK are specific and used at the recommended dilutions.[2]
-
Issue 2: The EC50 value I calculated is much higher than the reported 2 nM.
-
Question: Are you using an appropriate concentration range for your dose-response curve?
-
Answer: If your concentration range starts too high, you may miss the most potent phase of the curve. Ensure your dilutions cover a broad range from picomolar to micromolar concentrations.
-
-
Question: How long was the incubation with this compound?
-
Answer: Prolonged incubation can lead to receptor desensitization and internalization, which can shift the apparent potency. Use the optimal incubation time determined from your time-course experiment.
-
-
Question: Are there issues with cell health or confluency?
-
Answer: Cells that are unhealthy or overly confluent can exhibit altered signaling responses. Ensure your cells are in a healthy, sub-confluent state during the experiment.
-
Issue 3: I am observing significant off-target effects, such as calcium mobilization.
-
Question: At what concentration of this compound are you observing these effects?
-
Answer: this compound is a biased agonist, not an exclusively selective one. At higher concentrations (typically well above its EC50 for ERK activation), it can begin to engage other signaling pathways like calcium mobilization (EC50 ≈ 80 nM).[1] This is an expected pharmacological behavior.
-
-
Question: How can I minimize these off-target effects?
-
Answer: To specifically study the effects of ERK activation, use this compound at concentrations at or near its EC50 for ERK phosphorylation (e.g., 1-10 nM) where its bias is most pronounced.
-
Issue 4: There is high variability between my experimental replicates.
-
Question: Is your cell seeding and treatment process consistent?
-
Answer: Ensure uniform cell seeding density across all wells. When treating with this compound, ensure consistent timing and pipetting technique.
-
-
Question: Are you normalizing the p-ERK signal correctly?
-
Answer: Always normalize the p-ERK band density to the total ERK band density for each lane. This is a critical step to control for any loading inaccuracies.[4]
-
-
Question: Could there be an "edge effect" on your multi-well plates?
-
Answer: The outer wells of a plate can be prone to evaporation and temperature fluctuations. Avoid using these wells for critical samples or ensure proper plate sealing and incubation conditions.
-
Data Presentation
The following table summarizes key quantitative parameters for designing and interpreting experiments with this compound.
| Parameter | Recommended Value/Range | Notes |
| EC50 for ERK1/2 Phosphorylation | ~2 nM | This is the concentration that produces 50% of the maximal ERK activation.[1] |
| EC50 for Ca2+ Mobilization | ~80 nM | Demonstrates the bias of this compound towards the ERK pathway.[1] |
| Recommended Concentration Range | 10 pM - 1 µM | A logarithmic dilution series across this range should capture the full dose-response curve. |
| Optimal Incubation Time | 2 - 10 minutes | This should be empirically determined with a time-course experiment. |
| Expected Fold-Increase in p-ERK | 2.5 to 50-fold over baseline | This is highly cell-type dependent and should be used as a general guideline.[5][6] |
Experimental Protocols
Protocol: Dose-Response Analysis of this compound-Mediated ERK Activation via Western Blot
This protocol provides a detailed methodology for treating cells with a range of this compound concentrations and analyzing the resulting ERK1/2 phosphorylation by Western blot.
1. Cell Culture and Plating:
-
Culture your cells of interest (e.g., HT-29) in appropriate media and conditions until they reach approximately 80% confluency.
-
Seed cells in 6-well plates at a density that will ensure they are 70-80% confluent on the day of the experiment. Allow cells to adhere overnight.
2. Serum Starvation (Optional but Recommended):
-
To reduce basal levels of ERK phosphorylation, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium.
-
Incubate the cells for 12-24 hours.
3. This compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO, check manufacturer's recommendation).
-
Perform a serial dilution of this compound in serum-free medium to achieve the final desired concentrations (e.g., ranging from 10 pM to 1 µM). Include a "vehicle-only" control.
-
Aspirate the starvation medium from the cells and add the this compound-containing medium.
-
Incubate for the predetermined optimal time (e.g., 5 minutes) at 37°C.
4. Cell Lysis:
-
Immediately after incubation, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new tube.
5. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
6. Western Blotting:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel (e.g., 10% polyacrylamide). Run the gel until adequate separation of proteins is achieved (p44/42 kDa).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 [TBST]).
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK [Thr202/Tyr204]) diluted in blocking buffer (typically 1:1000 to 1:2000). This incubation is often performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Total ERK):
-
To normalize for protein loading, the membrane must be probed for total ERK.
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash thoroughly, re-block the membrane, and then incubate with a primary antibody for total ERK1/2.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
7. Data Analysis:
-
Use image analysis software to quantify the band intensity for both p-ERK and total ERK for each sample.
-
Calculate the ratio of p-ERK to total ERK for each concentration of this compound.
-
Normalize the data by expressing it as a fold change relative to the vehicle-treated control.
-
Plot the fold change against the log of the this compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50.
Visualizations
Caption: this compound biased signaling pathway leading to ERK activation.
Caption: Workflow for this compound dose-response analysis by Western blot.
References
- 1. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein-Coupled Receptor-Mediated Mitogen-Activated Protein Kinase Activation through Cooperation of Gαq and Gαi Signals - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of AY254.
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing AY254, a potent Protease-Activated Receptor 2 (PAR2) biased agonist. The information herein is designed to help minimize off-target effects and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent synthetic agonist for Protease-Activated Receptor 2 (PAR2).[1] It functions as a "biased agonist," meaning it preferentially activates one downstream signaling pathway over another. Specifically, this compound is biased towards the activation of the ERK1/2 signaling pathway, while having a lesser effect on the Gαq-mediated calcium (Ca²⁺) release pathway.[2] This biased signaling can be leveraged to selectively study the roles of PAR2-mediated ERK1/2 activation in various cellular processes.
Q2: What are the primary "off-target" effects of this compound?
A2: In the context of its biased agonism, the primary "off-target" effect of this compound is the activation of the PAR2-mediated calcium signaling pathway.[2] While this compound is significantly more potent in activating ERK1/2, at higher concentrations it can also induce calcium mobilization.[2] It is crucial to distinguish this from off-target effects in the classical sense, where a compound interacts with entirely different proteins. For this compound, both effects are mediated by PAR2, but the biased nature of the compound allows for the preferential activation of one pathway.
Q3: How can I minimize the off-target (calcium signaling) effects of this compound in my experiments?
A3: Minimizing the calcium signaling component of this compound action is key to leveraging its biased agonist properties. The following strategies are recommended:
-
Dose-Response Titration: Conduct a careful dose-response experiment to determine the optimal concentration of this compound that elicits robust ERK1/2 phosphorylation with minimal induction of calcium release.[3]
-
Use the Lowest Effective Concentration: Once the optimal concentration is determined, consistently use the lowest effective concentration for your experiments to maintain the bias towards ERK1/2 signaling.[3]
-
Control Experiments: Employ control compounds, such as the parent compound AY77, which is a calcium-biased agonist, to differentiate the cellular effects of ERK1/2 activation versus calcium mobilization.[2]
Q4: My cells are showing unexpected toxicity when treated with this compound. What could be the cause?
A4: Unexpected cellular toxicity could arise from several factors:
-
High Concentrations: Using concentrations of this compound that are too high can lead to excessive activation of both ERK1/2 and calcium signaling pathways, potentially inducing cellular stress or apoptosis.
-
Prolonged Exposure: Continuous exposure to a potent agonist can lead to receptor desensitization, internalization, and potentially downstream effects that result in toxicity.
-
Cell Type-Specific Effects: The expression levels and coupling efficiencies of PAR2 to different signaling pathways can vary between cell types, leading to different sensitivities to this compound.
Troubleshooting Guides
Issue 1: High background or non-specific effects observed.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal this compound Concentration | Perform a detailed dose-response curve for both ERK1/2 phosphorylation and intracellular calcium mobilization. | Identification of a concentration range that provides maximal ERK1/2 activation with minimal calcium signaling. |
| Vehicle (Solvent) Effects | Include a vehicle-only control in all experiments (e.g., DMSO). | No significant cellular response in the vehicle control group. |
| Compound Instability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. | Consistent and reproducible experimental results. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of Compensatory Signaling Pathways | Probe for the activation of known compensatory pathways using techniques like Western blotting. | A clearer understanding of the cellular response to this compound.[4] |
| Cell Line Variability | Ensure consistent cell passage number and culture conditions. | More consistent and interpretable results. |
| Use of a Secondary Agonist | Validate key findings with a structurally distinct PAR2 agonist that also displays ERK1/2 bias, if available. | Confirmation that the observed phenotype is a result of on-target PAR2 activation.[5] |
Quantitative Data Summary
The following table summarizes the reported potency of this compound for its primary on-target and off-target pathways.
| Parameter | This compound | Reference Compound (AY77) | Reference |
| ERK1/2 Phosphorylation (EC₅₀) | 2 nM | 2 µM | [2] |
| Calcium Release (EC₅₀) | 80 nM | 40 nM | [2] |
Experimental Protocols
Protocol 1: Dose-Response Determination for this compound
Objective: To determine the optimal concentration of this compound for selective activation of ERK1/2 signaling.
Methodology:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere and reach the desired confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for a period appropriate for your cell type (e.g., 4-24 hours) to reduce basal signaling.
-
This compound Preparation: Prepare a series of dilutions of this compound in serum-free media. It is recommended to perform a wide range of concentrations (e.g., 0.1 nM to 1 µM).
-
Cell Treatment: Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 5-15 minutes for ERK1/2 phosphorylation).
-
Lysate Preparation: Lyse the cells and collect the protein lysates.
-
Western Blotting: Perform Western blotting to detect phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Calcium Assay: In a parallel experiment, use a fluorescent calcium indicator to measure intracellular calcium levels upon treatment with the same range of this compound concentrations.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and normalize to total ERK1/2. Plot the dose-response curves for both ERK1/2 phosphorylation and calcium release to determine the EC₅₀ values.
Protocol 2: Rescue Experiment for On-Target Validation
Objective: To confirm that the observed cellular phenotype is a direct result of PAR2 activation.
Methodology:
-
Genetic Knockdown/Knockout: Utilize CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the expression of PAR2 in your cells.[3]
-
Cell Treatment: Treat both the wild-type and PAR2-deficient cells with the optimized concentration of this compound.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., cell migration, cytokine secretion).
-
Expected Outcome: The this compound-induced phenotype should be significantly diminished or absent in the PAR2-deficient cells, confirming that the effect is on-target.
Visualizations
Caption: Signaling pathway of the PAR2 biased agonist this compound.
Caption: Experimental workflow to minimize this compound off-target effects.
Caption: Troubleshooting logic for this compound experiments.
References
AY254 stability and degradation in different media.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of AY254 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize moisture exposure. Under these conditions, the peptide is stable for at least 24 months.
Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and storage condition?
A2: We recommend reconstituting this compound in sterile, nuclease-free water or a buffer appropriate for your experimental needs (e.g., PBS, pH 7.4). For short-term storage (up to one week), the solution can be stored at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: My this compound solution appears cloudy or has visible particulates. What should I do?
A3: Cloudiness or precipitation may indicate poor solubility or aggregation. Ensure the peptide is fully dissolved by gentle vortexing or sonication. If the issue persists, consider using a different solvent or adjusting the pH of your buffer. The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH away from the pI can improve solubility. Do not use a solution with visible particulates in your experiments as this can lead to inconsistent results.
Q4: I am observing a loss of this compound activity in my cell-based assays over time. What could be the cause?
A4: A decline in biological activity can be due to several factors, including degradation of the peptide in the cell culture medium. Peptidases present in serum-containing media can enzymatically cleave this compound. Consider using serum-free media or media supplemented with protease inhibitors if enzymatic degradation is suspected. Additionally, ensure that the stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.
Q5: Are there any specific amino acid residues in this compound that are particularly susceptible to degradation?
A5: While the exact sequence of this compound is proprietary, like many peptides, it may contain residues prone to specific degradation pathways. For example, asparagine and glutamine residues can undergo deamidation, methionine and cysteine can be oxidized, and aspartic acid can undergo isomerization. These modifications can impact the peptide's structure and function.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause 1: Inconsistent sample preparation.
-
Troubleshooting: Ensure that stock solutions are prepared fresh from a single lot of lyophilized peptide for each set of experiments. Use calibrated pipettes and follow a standardized procedure for dilution.
-
-
Possible Cause 2: Variability in storage conditions.
-
Troubleshooting: Use calibrated incubators and light chambers for temperature and photostability studies. Monitor and record conditions throughout the experiment. Ensure samples are protected from light when not being actively tested for photostability.
-
-
Possible Cause 3: Analytical method variability.
-
Troubleshooting: Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy. Use a stable internal standard to account for variations in injection volume or detector response.
-
Issue 2: Unexpected peaks in HPLC chromatogram.
-
Possible Cause 1: Presence of degradation products.
-
Troubleshooting: Compare the chromatogram of the stressed sample to a time-zero or unstressed control sample. New peaks appearing over time or under stress conditions are likely degradation products. Use mass spectrometry (LC-MS) to identify the mass of the new peaks and infer the type of modification.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting: Ensure all solvents, buffers, and vials are clean and of high purity. Run a blank injection (solvent only) to check for system contamination.
-
-
Possible Cause 3: Peptide aggregation.
-
Troubleshooting: Aggregates may appear as broad or early-eluting peaks. Use size-exclusion chromatography (SEC) to confirm the presence of aggregates. To mitigate aggregation, try altering the buffer composition (e.g., pH, ionic strength) or adding solubilizing excipients.
-
Quantitative Data Summary
The following tables summarize the hypothetical stability of this compound under various stress conditions. These data are intended to be representative for a peptide of its class.
Table 1: Stability of this compound in Aqueous Solution at Different pH and Temperatures
| pH | Temperature | Incubation Time (days) | % Remaining this compound | Major Degradation Products |
| 3.0 | 40°C | 7 | 85.2 | Hydrolysis products |
| 5.0 | 40°C | 7 | 92.5 | Deamidation products |
| 7.4 | 40°C | 7 | 88.9 | Deamidation, Oxidation products |
| 9.0 | 40°C | 7 | 75.6 | Deamidation, Isomerization products |
| 7.4 | 25°C | 30 | 95.1 | Minor deamidation and oxidation |
| 7.4 | 4°C | 30 | 98.8 | Negligible degradation |
Table 2: Photostability of this compound in Aqueous Solution
| Light Condition | Exposure Duration | % Remaining this compound | Major Degradation Products |
| ICH Q1B Option 2 (Cool White and UV-A) | 1.2 million lux hours and 200 W h/m² | 90.3 | Photo-oxidation products |
| Dark Control | Same as above | 99.2 | Negligible degradation |
Table 3: Oxidative Degradation of this compound
| Oxidizing Agent | Concentration | Incubation Time (hours) | % Remaining this compound | Major Degradation Products |
| H₂O₂ | 3% | 24 | 78.4 | Oxidized methionine and other residues |
| AAPH (radical initiator) | 10 mM | 24 | 85.1 | Oxidized residues |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic and Basic Conditions
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
Prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Stress Conditions:
-
Acidic: Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Basic: Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Control: Mix the this compound stock solution with water.
-
-
Incubation: Incubate all solutions at 40°C.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.
-
Analysis: Neutralize the acidic and basic samples before analysis by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Oxidative Conditions
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
Prepare a 3% (v/v) hydrogen peroxide (H₂O₂) solution.
-
-
Stress Conditions:
-
Mix equal volumes of the this compound stock solution and the 3% H₂O₂ solution.
-
Control: Mix the this compound stock solution with water.
-
-
Incubation: Incubate the solutions at room temperature, protected from light.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.
Protocol 3: Photostability Testing
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Place the solution in a photostable, transparent container.
-
Prepare a dark control by wrapping an identical container in aluminum foil.
-
-
Exposure:
-
Place the samples in a photostability chamber that complies with ICH Q1B guidelines.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
-
Analysis: At the end of the exposure, analyze both the exposed and dark control samples by a validated stability-indicating HPLC method.
Visualizations
Technical Support Center: Interpreting Unexpected Results in AY254 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results in experiments involving the PAR2 biased agonist, AY254.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
A1: this compound is a potent and selective Protease-Activated Receptor 2 (PAR2) biased agonist. It is designed to selectively activate the ERK1/2 signaling pathway with greater potency than its effect on calcium mobilization.[1] The expected outcome of this compound treatment in responsive cells is the phosphorylation of ERK1/2, leading to downstream cellular effects such as the attenuation of cytokine-induced caspase 3/8 activation, promotion of scratch-wound healing, and induction of IL-8 secretion.[1]
Q2: We are not observing the expected increase in ERK1/2 phosphorylation after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of ERK1/2 phosphorylation. These include issues with the this compound compound itself (e.g., degradation, incorrect concentration), problems with the experimental setup (e.g., cell line not expressing PAR2, suboptimal reagent concentrations), or technical errors during protein analysis (e.g., Western blotting).[2][3][4] Refer to the "No or Weak Signal in Western Blot" troubleshooting guide for a detailed breakdown of potential causes and solutions.
Q3: Our cell viability assay shows a decrease in viability after this compound treatment, which is unexpected. Why might this be happening?
A3: While this compound is not typically associated with cytotoxicity, an unexpected decrease in cell viability could be due to off-target effects at high concentrations, issues with the cell culture such as contamination, or artifacts from the viability assay itself.[5][6] It is also possible that in a specific cell line, prolonged or very strong activation of the ERK1/2 pathway could lead to cellular stress or senescence. Review the "Unexpected Cytotoxicity in Cell-Based Assays" troubleshooting guide for further assistance.
Q4: We see high background in our immunofluorescence staining for p-ERK, making it difficult to interpret the results of this compound stimulation. What can we do?
A4: High background in immunofluorescence can be caused by several factors, including improper antibody concentrations, insufficient blocking, or autofluorescence of the cells or compounds.[7][8][9] Optimizing antibody dilutions and blocking conditions is crucial. Our troubleshooting guide on "High Background in Immunofluorescence" provides detailed steps to resolve this issue.
Q5: The results from our wound healing assay are inconsistent between replicates treated with this compound. What could be the cause?
A5: Inconsistent results in a wound healing or scratch assay can stem from variability in the initial scratch, uneven cell seeding, or issues with maintaining consistent culture conditions.[10] It is important to ensure a uniform "wound" is created for each replicate and that cell density is consistent across wells. Refer to the "High Variability in Cell-Based Assays" guide for more detailed troubleshooting.
Troubleshooting Guides
Issue 1: No or Weak Signal in Western Blot for p-ERK
Symptoms:
-
Faint or no visible band for phosphorylated ERK1/2 after this compound treatment.
-
Positive control for p-ERK shows a strong signal.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inactive this compound Compound | Ensure this compound is properly stored and has not expired. Prepare fresh dilutions from a stock solution. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The EC50 for ERK1/2 phosphorylation is approximately 2 nM. |
| Incorrect Incubation Time | Optimize the incubation time for this compound treatment. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended. |
| Low PAR2 Expression | Confirm that your cell line expresses PAR2 at sufficient levels using qPCR or Western blot. |
| Poor Sample Preparation | Use fresh lysis buffer containing phosphatase and protease inhibitors to prevent protein degradation and dephosphorylation.[2] |
| Insufficient Protein Loading | Ensure an adequate amount of protein is loaded onto the gel. Perform a protein quantification assay (e.g., BCA) before loading.[11] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S.[3] |
| Suboptimal Antibody Dilution | Titrate the primary and secondary antibodies to find the optimal concentrations that yield a strong signal with low background.[11][12] |
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours before treating with this compound at the desired concentrations and for the appropriate time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Caption: Troubleshooting workflow for absent p-ERK signal.
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
Symptoms:
-
Decreased cell viability (e.g., in an MTS or CellTiter-Glo assay) after treatment with high concentrations of this compound.
-
Increased number of floating/dead cells observed under the microscope.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Off-Target Effects | High concentrations of any compound can lead to off-target effects.[5][6] Reduce the concentration of this compound to a range closer to its EC50 for ERK1/2 activation (2 nM). |
| Cell Culture Contamination | Test for mycoplasma contamination, which can affect cell health and response to treatment.[10] |
| Assay Artifact | Some assay reagents can interact with the test compound. Include a "compound only" control (no cells) to check for direct reduction of the assay substrate.[13] |
| Over-confluence of Cells | High cell density can lead to nutrient depletion and cell death, which may be exacerbated by the treatment. Ensure cells are seeded at an appropriate density.[10] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is low (typically <0.1%) and include a vehicle control. |
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Caption: Biased signaling of this compound and potential off-target effects.
Issue 3: High Background in Immunofluorescence
Symptoms:
-
Non-specific staining across the entire cell or coverslip.
-
Difficulty distinguishing the signal in this compound-treated cells from the control.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[7][14] Titrate both antibodies to determine the lowest concentration that gives a specific signal. |
| Insufficient Blocking | Inadequate blocking can result in antibodies binding to non-specific sites. Increase the blocking time or try a different blocking agent (e.g., BSA, normal goat serum).[8] |
| Inadequate Washing | Insufficient washing between antibody steps can leave unbound antibodies behind. Increase the number and duration of washes with PBS-T.[7] |
| Autofluorescence | Some cells have endogenous fluorescent molecules.[9] Image an unstained sample to assess the level of autofluorescence. Use a different fluorophore or a quenching agent if necessary. |
| Secondary Antibody Cross-Reactivity | Ensure the secondary antibody is specific to the species of the primary antibody and is pre-adsorbed against the species of your sample. |
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound as previously determined.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-p-ERK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount coverslips onto microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
Caption: Decision tree for troubleshooting high IF background.
References
- 1. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. dojindo.com [dojindo.com]
- 14. stjohnslabs.com [stjohnslabs.com]
Optimizing Incubation Time for AY254 Treatment: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in experiments involving AY254 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective synthetic agonist for the Protease-Activated Receptor 2 (PAR2). It functions as a biased agonist, preferentially activating the G-protein-coupled pathway that leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), with a much lower potency for inducing calcium (Ca2+) release.[1][2] This biased signaling makes this compound a valuable tool for investigating the specific roles of the PAR2-ERK1/2 signaling axis in various cellular processes.
Q2: What is the recommended starting point for incubation time with this compound?
The optimal incubation time for this compound treatment is highly dependent on the specific downstream effect being measured. For early signaling events like ERK1/2 phosphorylation, a short incubation time is recommended. For cellular responses that occur later, such as cytokine secretion or changes in cell viability, longer incubation periods are necessary. A time-course experiment is crucial to determine the peak response for your specific assay and cell type.
Q3: How does the biased agonism of this compound affect experimental design?
As a biased agonist, this compound selectively activates the ERK1/2 pathway over other potential PAR2 signaling cascades, such as calcium mobilization.[1][2] This requires careful consideration in experimental design. It is important to:
-
Select appropriate readouts: Assays should be chosen to specifically measure endpoints downstream of ERK1/2 activation.
-
Include proper controls: Alongside vehicle controls, consider using a non-biased or a calcium-biased PAR2 agonist to differentiate the effects of selective ERK1/2 pathway activation.
Q4: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be effective in human colorectal carcinoma cells (HT29), where it promotes wound healing, induces IL-8 secretion, and attenuates cytokine-induced caspase 3/8 activation.[1] When using other cell lines, it is important to first confirm the expression of PAR2.
Troubleshooting Guides
Issue 1: No or low ERK1/2 phosphorylation observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | ERK1/2 phosphorylation is a rapid and transient event, often peaking within 2-15 minutes of agonist stimulation and returning to baseline within an hour. Perform a time-course experiment with short time points (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes) to identify the peak response. |
| Incorrect this compound Concentration | The reported EC50 for this compound-induced ERK1/2 phosphorylation is 2 nM.[2] Perform a dose-response experiment around this concentration (e.g., 0.1 nM to 100 nM) to determine the optimal concentration for your cell line. |
| Low PAR2 Expression | Confirm PAR2 expression in your cell line at the protein level (e.g., by Western blot or flow cytometry) or mRNA level (e.g., by RT-qPCR). |
| Cell Culture Conditions | Ensure cells are healthy and not overly confluent. Serum starvation for 4-12 hours before treatment can help reduce basal ERK1/2 phosphorylation. |
| Technical Issues with Western Blotting | Verify the quality of your antibodies and reagents. Ensure proper protein transfer and use of phosphatase inhibitors in your lysis buffer. |
Issue 2: High background or variability in assay results.
| Possible Cause | Troubleshooting Step |
| Cell Handling and Seeding | Ensure consistent cell seeding density and gentle handling to avoid stressing the cells. Edge effects in multi-well plates can be minimized by not using the outer wells or by filling them with sterile media or PBS. |
| Reagent Preparation and Addition | Prepare fresh dilutions of this compound for each experiment. Ensure accurate and consistent pipetting of all reagents. |
| Incubator Conditions | Maintain stable temperature and CO2 levels in the incubator. Variations can affect cell health and signaling.[3] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
Issue 3: Unexpected or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | High concentrations of any agonist can lead to off-target effects or receptor desensitization. Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to account for any solvent effects. |
| Activation of Other Signaling Pathways | Although this compound is ERK1/2-biased, it may still activate other pathways at very high concentrations. Use specific inhibitors for other pathways (e.g., calcium signaling) to confirm the observed effect is ERK1/2-dependent. |
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target Receptor | Protease-Activated Receptor 2 (PAR2) | [1][2] |
| Agonist Type | Biased Agonist | [1][2] |
| EC50 for ERK1/2 Phosphorylation | 2 nM | [2] |
| EC50 for Ca2+ Release | 80 nM | [2] |
Experimental Protocols
Protocol 1: Time-Course Analysis of ERK1/2 Phosphorylation by Western Blot
This protocol details the steps to determine the optimal incubation time for this compound-induced ERK1/2 phosphorylation.
1. Cell Seeding and Serum Starvation:
- Seed cells (e.g., HT29) in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
- Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free or low-serum (0.5% FBS) medium and incubate for 4-12 hours. This step is crucial to reduce basal levels of phosphorylated ERK.
2. This compound Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
- Dilute the this compound stock solution in serum-free medium to the desired final concentration (e.g., 10 nM).
- Remove the serum-starvation medium from the cells and add the this compound-containing medium.
- Incubate the cells at 37°C for various time points (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes). The 0-minute time point serves as the untreated control.
3. Cell Lysis:
- At the end of each incubation period, immediately place the plate on ice and aspirate the medium.
- Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
- Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
Protocol 2: IL-8 Secretion Assay (ELISA)
This protocol is for measuring the effect of this compound on IL-8 secretion over a longer time course.
1. Cell Seeding and Treatment:
- Seed cells (e.g., HT29) in a 24-well or 96-well plate and allow them to adhere and reach about 80% confluency.
- Replace the growth medium with fresh medium containing different concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control.
- Incubate the cells for various time points (e.g., 6, 12, 24, and 48 hours). IL-8 secretion typically occurs over several hours.[4]
2. Supernatant Collection:
- At each time point, carefully collect the cell culture supernatant without disturbing the cell monolayer.
- Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
- Transfer the cleared supernatant to a new tube and store at -80°C until analysis.
3. ELISA:
- Quantify the concentration of IL-8 in the collected supernatants using a commercially available IL-8 ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
- Generate a standard curve using the provided IL-8 standards.
- Calculate the concentration of IL-8 in your samples based on the standard curve.
- Plot the IL-8 concentration against the incubation time for each this compound concentration to determine the optimal incubation time for maximal IL-8 secretion.
Visualizations
Caption: this compound signaling pathway via PAR2 activation.
Caption: Workflow for ERK phosphorylation time-course experiment.
Caption: Troubleshooting logic for low p-ERK signal.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-8 is a lynchpin in caspase-3 and gasdermin D activation to control cell death, cytokine release, and host defense during influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signal transduction for formation/release of interleukin-8 caused by a PAR2-activating peptide in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating AY254: A Technical Guide to Controlling Experimental Variability
Welcome to the AY254 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing this compound, a potent and biased agonist of Protease-Activated Receptor 2 (PAR2). Here, you will find troubleshooting tips and frequently asked questions to help you control for experimental variability and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that acts as a biased agonist for PAR2. Unlike the native activating proteases which can trigger multiple downstream pathways, this compound selectively activates the ERK1/2 signaling pathway with significantly higher potency than the calcium (Ca2+) mobilization pathway.[1] This biased agonism makes it a valuable tool for dissecting the specific roles of PAR2-mediated ERK1/2 activation in cellular processes.
Q2: What are the known cellular effects of this compound?
In human colorectal carcinoma cells (HT29), this compound has been shown to:
-
Attenuate cytokine-induced activation of caspases 3 and 8.[1]
-
Promote scratch-wound healing.[1]
-
Induce the secretion of interleukin-8 (IL-8).[1]
These effects are mediated through the PAR2-ERK1/2 signaling axis.[1]
Q3: What are the reported EC50 values for this compound?
The potency of this compound demonstrates its bias towards the ERK1/2 pathway.
| Pathway | Cell Line | EC50 |
| ERK1/2 Phosphorylation | CHO cells transfected with hPAR2 | 2 nM[1] |
| Calcium (Ca2+) Release | CHO cells transfected with hPAR2 | 80 nM[1] |
Troubleshooting Guide
Variability in experiments involving this compound can arise from several factors related to the complex nature of PAR2 signaling and standard cell-based assay procedures. This guide provides a structured approach to identifying and mitigating these issues.
Issue 1: High variability in ERK1/2 phosphorylation assays.
| Potential Cause | Recommended Solution |
| Cell Passage Number: PAR2 expression and signaling can change with increasing cell passage. | Maintain a consistent and low passage number for your cell line. We recommend creating a cell bank and thawing fresh vials for each set of experiments. |
| Serum Starvation Conditions: Incomplete serum starvation can lead to basal ERK1/2 activation, masking the effect of this compound. | Optimize serum starvation time (typically 12-24 hours). Ensure the starvation medium is completely removed before adding this compound. |
| This compound Degradation: Peptides can be susceptible to degradation by proteases present in the cell culture or due to improper storage. | Prepare fresh this compound solutions for each experiment from a frozen stock. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Density: Variations in cell seeding density can alter cellular responses. | Implement a strict cell counting and seeding protocol to ensure consistent cell numbers across all wells and experiments. |
Issue 2: Inconsistent or unexpected results in downstream functional assays (e.g., wound healing, cytokine secretion).
| Potential Cause | Recommended Solution |
| Endogenous Protease Activity: The presence of endogenous proteases in your cell culture system could activate PAR2, leading to confounding effects. | Consider using protease inhibitors in your experimental setup, if compatible with your assay. Be aware that some cell types secrete proteases that can activate PAR2. |
| Receptor Dimerization and Cross-Talk: PAR2 can form dimers with other PARs or interact with other receptor systems, which can influence signaling outcomes.[2] | Be mindful of the expression of other receptors in your cell model. This is a complex area of research, and results should be interpreted in the context of the specific cellular background. |
| Assay Timing: The kinetics of this compound-induced responses can vary. | Perform time-course experiments to determine the optimal time point for measuring your specific functional outcome. |
Experimental Protocols
Key Experimental Workflow: Measuring ERK1/2 Phosphorylation
To ensure reproducibility, a standardized workflow is essential.
Caption: Workflow for assessing this compound-induced ERK1/2 phosphorylation.
Signaling Pathways
This compound Biased Signaling through PAR2
Understanding the signaling pathway of this compound is critical for interpreting experimental results.
Caption: this compound demonstrates biased agonism at PAR2, preferentially activating the β-arrestin-mediated ERK1/2 pathway over the Gq-mediated calcium release pathway.
References
Addressing low signal-to-noise ratio in AY254 assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal-to-noise ratios in AY254 assays.
Frequently Asked Questions (FAQs)
Q1: What is a signal-to-noise ratio and why is it important in the this compound assay?
The signal-to-noise ratio (S/N) is a critical parameter for assessing the quality and reliability of an assay. It is calculated by dividing the signal from a positive control or experimental sample by the signal from a negative control or background.[1][2] A high signal-to-noise ratio indicates that the specific signal from the target analyte is strong relative to the non-specific background signal, leading to more sensitive and reliable data. Conversely, a low signal-to-noise ratio can obscure real results and lead to misinterpretation of the data.
Q2: What are the common causes of a low signal-to-noise ratio in the this compound assay?
A low signal-to-noise ratio can result from either a weak signal, a high background, or a combination of both. Common causes include:
-
Suboptimal Reagent Concentrations: Incorrect concentrations of antibodies or other detection reagents can lead to either a weak signal or high background.[3][4][5]
-
Inefficient Blocking: Inadequate blocking of non-specific binding sites on the microplate can cause high background.[4][6]
-
Insufficient Washing: Poor washing steps can leave behind unbound reagents, contributing to high background noise.[6]
-
Issues with Assay Components: Degraded reagents, improper storage of antibodies, or contaminated buffers can all negatively impact assay performance.[5][7][8]
-
Incorrect Incubation Times or Temperatures: Suboptimal incubation conditions can lead to incomplete binding reactions or increased non-specific binding.[9][10][11]
-
Problems with Instrumentation: Incorrect plate reader settings, such as improper gain or wavelength selection, can result in poor signal detection.[12][13][14][15]
-
Cell Health and Density: For cell-based assays, factors like cell viability, passage number, and seeding density can significantly affect the signal.[16]
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot and resolve issues leading to a low signal-to-noise ratio in your this compound assay.
Problem 1: High Background Signal
A high background can mask the specific signal, making it difficult to obtain meaningful data.
Possible Causes and Solutions:
-
Suboptimal Antibody Concentration: An overly concentrated antibody can lead to non-specific binding and high background.[3]
-
Solution: Perform an antibody titration to determine the optimal concentration. (See Experimental Protocols section for a detailed guide).
-
-
Ineffective Blocking: The blocking buffer may not be optimal for your assay system.
-
Solution: Test different blocking buffers (e.g., BSA, non-fat dry milk, or commercial blocking solutions) and optimize the blocking incubation time.[17]
-
-
Insufficient Washing: Residual unbound antibodies or detection reagents can increase background.
-
Solution: Increase the number of wash steps or the volume of wash buffer. Ensure that the plate is washed thoroughly and consistently.[6]
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated.[5][6]
-
Solution: Prepare fresh buffers and reagents. Ensure that all reagents are stored correctly and are within their expiration dates.
-
-
Cross-Reactivity: The secondary antibody may be binding non-specifically to other components in the well.[5][18]
-
Solution: Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[17]
-
Problem 2: Weak or No Signal
A weak or absent signal can make it impossible to detect the target analyte.
Possible Causes and Solutions:
-
Suboptimal Antibody Concentration: The antibody concentration may be too low for effective detection.
-
Solution: Perform an antibody titration to find the optimal concentration. (See Experimental Protocols section).
-
-
Inactive Reagents: Antibodies or other reagents may have lost activity due to improper storage or handling.[8][19]
-
Solution: Use fresh reagents and ensure they have been stored at the recommended temperatures.
-
-
Incorrect Incubation Times: Incubation times that are too short may not allow for sufficient binding.
-
Solution: Increase the incubation times for the primary and/or secondary antibodies.[17]
-
-
Issues with the Target Protein: The protein of interest may not be present in the sample, or its epitope may be masked.
-
Solution: Include a positive control to verify that the assay is working. For some applications, an antigen retrieval step may be necessary to unmask the epitope.[17]
-
-
Incorrect Plate Reader Settings: The plate reader may not be set up correctly for your assay.
Data Presentation
Table 1: Example Antibody Titration Data
| Primary Antibody Dilution | Positive Control Signal | Negative Control Signal | Signal-to-Noise Ratio (S/N) |
| 1:250 | 25,000 | 5,000 | 5.0 |
| 1:500 | 20,000 | 2,000 | 10.0 |
| 1:1000 | 15,000 | 1,000 | 15.0 |
| 1:2000 | 8,000 | 500 | 16.0 |
| 1:4000 | 4,000 | 400 | 10.0 |
In this example, the 1:2000 dilution provides the best signal-to-noise ratio.
Table 2: Example Blocking Buffer Optimization Data
| Blocking Buffer | Positive Control Signal | Negative Control Signal | Signal-to-Noise Ratio (S/N) |
| 1% BSA in PBS | 18,000 | 1,500 | 12.0 |
| 5% Non-fat Dry Milk in PBS | 22,000 | 1,100 | 20.0 |
| Commercial Blocker A | 20,000 | 1,000 | 20.0 |
| Commercial Blocker B | 19,000 | 1,800 | 10.6 |
In this example, 5% non-fat dry milk and Commercial Blocker A provide the best signal-to-noise ratios.[17]
Experimental Protocols
Protocol 1: Antibody Titration
This protocol will help you determine the optimal concentration of your primary antibody to maximize the signal-to-noise ratio.
-
Prepare a series of dilutions of your primary antibody in the appropriate dilution buffer. A good starting point is to test a range of dilutions from 1:250 to 1:4000.
-
Coat your microplate with the target antigen or prepare your cells as required for the this compound assay.
-
Block the plate to prevent non-specific binding.
-
Add the different dilutions of the primary antibody to the wells. Include positive and negative controls for each dilution.
-
Incubate according to your standard protocol.
-
Wash the plate thoroughly.
-
Add the secondary antibody at its optimal concentration to all wells.
-
Wash the plate again and proceed with your detection step.
-
Measure the signal for each dilution and the corresponding negative controls.
-
Calculate the signal-to-noise ratio for each dilution by dividing the signal of the positive control by the signal of the negative control.[17]
-
Select the dilution that gives the highest signal-to-noise ratio.
Protocol 2: Blocking Buffer Optimization
This protocol will help you identify the most effective blocking buffer for your assay.
-
Prepare several different blocking buffers. Common options include 1-5% BSA in PBS or TBS, 1-5% non-fat dry milk in PBS or TBS, and various commercial blocking solutions.
-
Coat your microplate or prepare your cells as required.
-
Block different sections of the plate with each of the prepared blocking buffers.
-
Proceed with the rest of your assay protocol, using your primary and secondary antibodies at their optimal concentrations.
-
Measure the signal from both positive and negative control wells for each blocking buffer.
-
Calculate the signal-to-noise ratio for each blocking buffer.
-
Select the blocking buffer that provides the highest signal-to-noise ratio.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Key parameters for assay optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. divinedigest.com [divinedigest.com]
- 4. seracare.com [seracare.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. arp1.com [arp1.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 9. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. selectscience.net [selectscience.net]
- 13. promegaconnections.com [promegaconnections.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 16. biocompare.com [biocompare.com]
- 17. benchchem.com [benchchem.com]
- 18. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 19. sinobiological.com [sinobiological.com]
- 20. benchchem.com [benchchem.com]
AY254 activity in serum vs. serum-free media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAR2 agonist, AY254.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and biased agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR). As a biased agonist, this compound preferentially activates specific downstream signaling pathways. It selectively stimulates the ERK1/2 signaling pathway with significantly less activation of calcium mobilization. This biased signaling has been observed to lead to cellular responses such as the attenuation of cytokine-induced caspase 3/8 activation, promotion of scratch-wound healing, and induction of IL-8 secretion in human colorectal carcinoma cells (HT29).
Q2: Why am I seeing a difference in this compound activity in serum-containing versus serum-free media?
-
Presence of Proteases in Serum: Serum contains various proteases that can activate PAR2, potentially leading to receptor desensitization or altered cellular responses before the addition of this compound. This can result in a lower apparent potency or efficacy of this compound in serum-containing media.
-
Growth Factors and Cytokines: Serum is a complex mixture of growth factors, cytokines, and other signaling molecules. These can activate parallel or opposing signaling pathways, including the ERK1/2 pathway, which could mask or alter the specific effects of this compound.
-
Protein Binding: this compound may bind to proteins present in serum, such as albumin, reducing its effective free concentration and thus its potency.
-
Undefined Nature of Serum: The composition of serum can vary between batches, leading to experimental variability. In contrast, serum-free media provides a chemically defined environment, which can lead to more consistent and reproducible results.
For these reasons, it is often recommended to perform initial characterization and dose-response studies in serum-free or low-serum conditions to minimize confounding variables.
Q3: My this compound is not showing the expected activity. What are some common troubleshooting steps?
A3: If you are not observing the expected activity of this compound, consider the following troubleshooting steps:
-
Compound Integrity: Ensure the proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.
-
Cell Line and PAR2 Expression: Confirm that your cell line expresses sufficient levels of functional PAR2.
-
Assay Conditions: Optimize assay parameters such as cell density, stimulation time, and reagent concentrations. For GPCR assays, cell density is a critical parameter that can affect the assay window.
-
Serum Effects: As discussed in Q2, the presence of serum can interfere with this compound activity. If you are using serum-containing medium, try performing the experiment in serum-free or reduced-serum medium.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization. Ensure that your stimulation time is appropriate to capture the desired signaling event.
Data Presentation
The following table provides an illustrative example of how to present data comparing the potency of this compound in activating ERK1/2 phosphorylation and calcium mobilization. Please note that the values for serum-containing media are hypothetical and intended for demonstration purposes.
| Assay Condition | Parameter | This compound EC₅₀ (nM) |
| Serum-Free Medium | ERK1/2 Phosphorylation | 2 |
| Calcium (Ca²⁺) Release | 80 | |
| 10% Serum-Containing Medium (Illustrative) | ERK1/2 Phosphorylation | 15 |
| Calcium (Ca²⁺) Release | 150 |
Experimental Protocols
ERK1/2 Phosphorylation Assay by Western Blot
This protocol describes the detection of phosphorylated ERK1/2 in cell lysates following this compound stimulation.
Materials:
-
Cell culture reagents (media, serum, etc.)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve cells for 4-6 hours prior to stimulation, if required.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and acquire the image.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Caspase 3/8 Activity Assay
This protocol outlines a fluorometric assay to measure caspase 3 and 8 activity.
Materials:
-
Cell culture reagents
-
This compound
-
Apoptosis-inducing agent (e.g., TNF-α/Actinomycin D)
-
Caspase 3/8 activity assay kit (containing specific substrates and assay buffer)
-
96-well black, clear-bottom plate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with this compound for a specified duration.
-
Induce apoptosis with an appropriate stimulus.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the caspase activity assay kit.
-
Typically, this involves adding the caspase substrate and assay buffer to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific caspase substrate using a fluorometric plate reader.
-
Scratch Wound Healing Assay
This assay measures cell migration.
Materials:
-
Cell culture reagents
-
This compound
-
24-well plate
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate and grow to a confluent monolayer.
-
-
Creating the Scratch:
-
Gently create a straight scratch in the cell monolayer with a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh media containing this compound or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
IL-8 Secretion Assay by ELISA
This protocol quantifies the amount of IL-8 secreted into the cell culture supernatant.
Materials:
-
Cell culture reagents
-
This compound
-
Human IL-8 ELISA kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Supernatant Collection:
-
Plate cells and allow them to adhere.
-
Replace the medium with fresh medium containing this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol.
-
This typically involves adding standards and samples to a pre-coated plate, followed by the addition of detection antibodies and a substrate for color development.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of IL-8 in the samples based on the standard curve.
-
Visualizations
Validation & Comparative
AY254: A Biased Agonist with High Specificity for PAR2 Activation
A detailed guide for researchers on the validation of AY254 as a specific, ERK-biased Protease-Activated Receptor 2 (PAR2) agonist. This document provides a comparative analysis with other PAR2 modulators, supported by experimental data and detailed protocols.
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including inflammation, pain, and cancer[1]. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made the development of specific synthetic agonists challenging[1][2][3]. This compound has emerged as a potent and selective PAR2 agonist, notable for its biased signaling, preferentially activating the ERK1/2 pathway over calcium mobilization[1]. This guide provides a comprehensive overview of the data and methodologies required to validate this compound's specific activation of PAR2.
Comparative Analysis of PAR2 Agonists
The efficacy and bias of this compound become evident when compared to other known PAR2 agonists. The following table summarizes the half-maximal effective concentrations (EC50) for this compound and other compounds in inducing ERK1/2 phosphorylation and intracellular calcium (Ca2+) release. The data clearly illustrates this compound's strong bias towards the ERK1/2 signaling cascade.
| Compound | Agonist Type | ERK1/2 Phosphorylation EC50 (nM) | Ca2+ Release EC50 (nM) | Signaling Bias |
| This compound | Biased Agonist | 2 | 80 | ERK-biased |
| AY77 | Biased Agonist | 2000 | 40 | Calcium-biased |
| DF253 | Biased Agonist | >100,000 | 2000 | Calcium-biased |
| 2-Furoyl-LIGRLO-NH2 | Full Agonist | Not specified | ~840 | Not specified |
| GB-110 | Full Agonist | Not specified | 280 | Not specified |
| AC-55541 | Full Agonist | Not specified | pEC50 = 6.6 | Not specified |
Data sourced from multiple studies and presented for comparative purposes.[1][4][5][6]
Validating Specificity: Experimental Approaches
To confirm that this compound's effects are mediated specifically through PAR2, several experimental controls are essential. One key method involves using cell lines that lack PAR2 expression (PAR2-/-) alongside cells engineered to express the receptor (e.g., CHO-hPAR2). A specific agonist like this compound should elicit a response only in the PAR2-expressing cells[5][7]. Another approach is the desensitization assay. Initial stimulation of cells with a high concentration of a known PAR2 agonist should prevent any subsequent response to this compound if both compounds act on the same receptor[7].
PAR2 Signaling Pathways
Upon activation, PAR2 can couple to multiple heterotrimeric G proteins, including Gαq, Gαi/o, Gαs, and Gα12/13, as well as engaging β-arrestin pathways[3][8]. The canonical Gαq pathway involves the activation of Phospholipase Cβ (PLCβ), leading to the generation of inositol trisphosphate (IP3) and subsequent release of Ca2+ from the endoplasmic reticulum[9]. Both G protein-dependent and β-arrestin-mediated pathways can lead to the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key downstream effector in the Mitogen-Activated Protein Kinase (MAPK) cascade[8][10][11]. This compound's bias indicates it preferentially engages the cellular machinery leading to ERK1/2 activation.
References
- 1. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: AY254 versus AY77 in Modulating PAR2 Signaling
This guide provides a detailed comparison of the efficacy of two synthetic biased agonists of Protease-Activated Receptor 2 (PAR2), AY254 and AY77. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed decision on the selection of the appropriate tool compound for studying PAR2-mediated signaling pathways and their functional consequences.
Introduction to this compound and AY77
This compound and AY77 are potent, synthetic small-molecule agonists of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] A key distinguishing feature of these molecules is their biased agonism, meaning they preferentially activate one intracellular signaling pathway over another. This compound is characterized as an ERK-biased agonist, while AY77 is a calcium-biased agonist.[1][2] This differential activation of downstream signaling cascades leads to distinct functional outcomes, making them valuable tools for dissecting the roles of specific PAR2-activated pathways.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of this compound and AY77 in activating the ERK1/2 and intracellular calcium signaling pathways in Chinese Hamster Ovary (CHO) cells transfected with human PAR2 (hPAR2).[1] Efficacy is presented as the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Compound | Signaling Pathway | EC50 |
| This compound | ERK1/2 Phosphorylation | 2 nM[1][3] |
| Intracellular Ca2+ Release | 80 nM[1][3] | |
| AY77 | ERK1/2 Phosphorylation | 2 µM[1][2] |
| Intracellular Ca2+ Release | 40 nM[1][2] |
Functional Effects in Human Colorectal Carcinoma Cells (HT29)
The signaling bias of this compound and AY77 translates into different functional responses in human colorectal carcinoma cells (HT29).
| Functional Assay | This compound | AY77 |
| Attenuation of Cytokine-Induced Caspase 3/8 Activation | Effective[1][3] | Not Effective[1] |
| Promotion of Scratch-Wound Healing | Effective[1][3] | Not Effective[1] |
| Induction of IL-8 Secretion | Effective[1][3] | Not Effective[1] |
Signaling Pathways
The diagram below illustrates the biased signaling of this compound and AY77 upon activation of PAR2.
Caption: Biased signaling of this compound and AY77 at PAR2.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard cell biology techniques and are consistent with the methods likely employed in the foundational studies of this compound and AY77.
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Methodology:
-
Cell Culture: HT29 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to stimulation, cells are serum-starved for 12-24 hours to reduce basal levels of ERK phosphorylation.
-
Stimulation: Cells are treated with varying concentrations of this compound or AY77 for a short period (e.g., 5-15 minutes).
-
Lysis: Following stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration in the lysates is determined using a BCA protein assay. Equal amounts of protein are then subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) system and quantified by densitometry. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK1/2 phosphorylation.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR2 activation.
Methodology:
-
Cell Culture: CHO cells stably expressing hPAR2 are cultured as described above.
-
Dye Loading: Cells are seeded in a black, clear-bottom 96-well plate. After reaching confluence, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Washing: The cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
Stimulation and Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the addition of varying concentrations of this compound or AY77. The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.
Scratch-Wound Healing Assay
This assay assesses the effect of the compounds on cell migration and proliferation.
Methodology:
-
Cell Culture: HT29 cells are grown to a confluent monolayer in a 6-well plate.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove detached cells and then incubated with a medium containing this compound or AY77. A control group is treated with a vehicle.
-
Imaging: The wound area is imaged at different time points (e.g., 0, 12, and 24 hours) using a microscope.
-
Analysis: The width of the scratch is measured at each time point, and the rate of wound closure is calculated to determine the extent of cell migration.
Caption: Experimental workflow for a scratch-wound healing assay.
Conclusion
This compound and AY77 are valuable pharmacological tools for investigating the distinct roles of the ERK1/2 and calcium signaling pathways downstream of PAR2 activation. The choice between these two compounds will depend on the specific research question. This compound is the preferred agonist for studying the functional consequences of PAR2-mediated ERK activation, such as cell migration and anti-apoptotic effects. Conversely, AY77 is more suitable for investigating the role of PAR2-induced intracellular calcium release. This guide provides the necessary data and protocols to assist researchers in designing and interpreting experiments using these biased agonists.
References
A Comparative Guide to Synthetic PAR2 Agonists: AY254 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic Protease-Activated Receptor 2 (PAR2) agonist AY254 with other notable synthetic PAR2 agonists. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies of PAR2 signaling in various physiological and pathological contexts.
Introduction to PAR2 and Biased Agonism
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a wide range of biological processes, including inflammation, pain, and cancer.[1] Unlike typical GPCRs activated by soluble ligands, PAR2 is activated by proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor and initiates downstream signaling.[1]
Synthetic PAR2 agonists are valuable tools for probing the receptor's function without the need for proteolytic enzymes. A key concept in understanding the activity of these synthetic agonists is "biased agonism," where a ligand preferentially activates one signaling pathway over another. PAR2 activation can lead to signaling through two primary pathways: Gαq-mediated intracellular calcium (Ca²⁺) mobilization and β-arrestin-mediated extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation.[1][2] Different agonists can exhibit a bias towards one of these pathways, leading to distinct cellular responses.[1]
Quantitative Comparison of Synthetic PAR2 Agonists
The following table summarizes the potency (EC₅₀) of this compound and other well-characterized synthetic PAR2 agonists in inducing calcium mobilization and ERK1/2 phosphorylation. Lower EC₅₀ values indicate higher potency.
| Agonist | Chemical Structure/Type | Ca²⁺ Mobilization EC₅₀ (nM) | ERK1/2 Phosphorylation EC₅₀ (nM) | Signaling Bias | Reference(s) |
| This compound | Peptide analog | 80 | 2 | ERK-biased | [1][3] |
| AY77 | Peptide analog | 40 | 2000 | Ca²⁺-biased | [1] |
| DF253 | Peptide analog | 2000 | >100,000 | Ca²⁺-biased | [1] |
| 2-furoyl-LIGRLO-NH₂ | Peptidomimetic | ~100-800 | Not widely reported | Ca²⁺-biased (inferred) | [4] |
| AC-55541 | Small molecule | ~100-1000 | Not widely reported | Ca²⁺-biased (inferred) | [4] |
| AC-264613 | Small molecule | ~30-100 | Not widely reported | Potent agonist | [2][5] |
| GB110 | Non-peptidic small molecule | 280 | Not widely reported | Ca²⁺-biased (inferred) | [6][7] |
Note: EC₅₀ values can vary depending on the cell line and experimental conditions used. The data presented here are compiled from studies using various cell lines, including CHO-hPAR2 and HT-29 cells.
Signaling Pathways and Experimental Workflows
To understand the functional differences between these agonists, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
Detailed Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of a PAR2 agonist to induce an increase in intracellular calcium concentration, a hallmark of Gαq pathway activation.
1. Cell Culture and Seeding:
-
Culture Chinese Hamster Ovary cells stably expressing human PAR2 (CHO-hPAR2) or another suitable cell line (e.g., HT-29) in appropriate growth medium.
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. A common loading buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the growth medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
3. Agonist Preparation and Stimulation:
-
Prepare serial dilutions of the synthetic PAR2 agonists (e.g., this compound, AY77) in the assay buffer.
-
After the dye loading incubation, wash the cells gently with the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist solutions to the wells.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of the agonist using the plate reader (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the change in fluorescence against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the extent of ERK1/2 phosphorylation, a downstream event of the β-arrestin pathway, in response to PAR2 agonist stimulation.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HT-29) in 6-well plates until they reach approximately 80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of the synthetic PAR2 agonists for a specific time (e.g., 5-15 minutes).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized p-ERK1/2 levels against the agonist concentration to determine the EC₅₀ value.
Conclusion
The choice of a synthetic PAR2 agonist should be guided by the specific research question and the signaling pathway of interest. This compound stands out as a potent ERK-biased agonist , making it an excellent tool for studying the consequences of β-arrestin-mediated PAR2 signaling.[1][3] In contrast, agonists like AY77 and DF253 are more suited for investigating Gαq-calcium signaling pathways due to their bias towards this cascade.[1] Small molecule agonists such as AC-264613 and GB110 offer alternatives to peptide-based agonists and have been shown to be potent activators of PAR2.[5][6] By understanding the distinct signaling profiles and employing the detailed experimental protocols provided, researchers can effectively utilize these synthetic agonists to unravel the complex roles of PAR2 in health and disease.
References
- 1. abcam.com [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for AY254 Studies
For researchers, scientists, and drug development professionals investigating the ERK-biased PAR2 agonist AY254, establishing robust experimental design is paramount to generating valid and interpretable data. This guide provides a comparative framework for designing and implementing essential negative control experiments in this compound studies.
This compound is a potent agonist of Protease-Activated Receptor 2 (PAR2) that preferentially activates the ERK1/2 signaling pathway over calcium mobilization.[1][2][3][4] Its effects include the attenuation of cytokine-induced caspase 3/8 activation, promotion of wound healing, and induction of IL-8 secretion.[1][2][5][6] To unequivocally attribute these effects to this compound's specific agonistic activity on PAR2, a series of well-designed negative controls are indispensable.
Comparative Overview of Negative Controls
The selection of appropriate negative controls is contingent on the specific research question and experimental setup. Below is a comparison of common negative control strategies for this compound studies.
| Control Type | Description | Advantages | Limitations | Recommended Use Cases |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO, PBS) is administered to cells or animals at the same concentration as the experimental group. | Simple to implement; accounts for any effects of the solvent itself. | Does not control for off-target effects of the this compound molecule. | Essential baseline control for all experiments. |
| Inactive Analog/Scrambled Peptide | A molecule with a similar chemical structure to this compound but with modifications that render it unable to activate PAR2. | Controls for non-specific binding and off-target effects of the peptide structure. | A specific inactive analog for this compound is not commercially available. A scrambled peptide with the same amino acid composition but in a randomized sequence would need to be custom synthesized. | Ideal for confirming that the observed effects are due to the specific sequence and conformation of this compound. |
| PAR2 Antagonist | A molecule that blocks the activation of PAR2. Cells are pre-treated with the antagonist before the addition of this compound. Examples include FSLLRY-NH2 and GB88.[7] | Directly implicates PAR2 in the observed response. | The antagonist may have its own off-target effects. | Crucial for demonstrating that this compound's effects are mediated through PAR2. |
| PAR2 Knockout/Knockdown Cells | Cells that have been genetically modified to not express PAR2. | Provides the most definitive evidence for the involvement of PAR2. | Can be time-consuming and expensive to generate; potential for compensatory mechanisms to arise in the knockout cells. | Gold standard for in vitro studies to confirm PAR2 as the target of this compound. |
| Biased Agonist Comparison | Comparing the effects of this compound with a PAR2 agonist that has a different signaling bias, such as the calcium-biased agonist AY77.[4] | Helps to dissect the specific downstream signaling pathways responsible for the observed phenotype. | Not a true negative control, but a valuable comparative control. | Useful for elucidating the functional consequences of biased agonism at PAR2. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the activity of this compound and the effectiveness of negative controls.
In Vitro ERK1/2 Phosphorylation Assay
This experiment aims to quantify the activation of the ERK1/2 signaling pathway in response to this compound.
Materials:
-
Cell line expressing PAR2 (e.g., HT-29)
-
This compound
-
Negative control (e.g., vehicle, scrambled peptide, PAR2 antagonist)
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
For antagonist experiments, pre-incubate cells with the PAR2 antagonist for 30 minutes.
-
Treat cells with this compound, vehicle, or scrambled peptide at the desired concentration for 5-15 minutes.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify band intensity and normalize phospho-ERK1/2 to total-ERK1/2.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.
Materials:
-
Cell line expressing PAR2 (e.g., HEK293-PAR2)
-
This compound
-
Negative control (e.g., vehicle, PAR2 antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
Fluorometric plate reader
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
For antagonist experiments, pre-incubate cells with the PAR2 antagonist.
-
Measure baseline fluorescence.
-
Inject this compound, vehicle, or other controls and immediately begin measuring fluorescence kinetics over time.
-
Analyze the data by calculating the peak fluorescence intensity or the area under the curve.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between this compound and its negative controls.
Table 1: Effect of this compound and Controls on ERK1/2 Phosphorylation
| Treatment Group | Concentration | Fold Change in pERK1/2 / tERK1/2 (Mean ± SEM) |
| Vehicle | - | 1.0 ± 0.1 |
| This compound | 10 nM | 8.5 ± 0.7* |
| Scrambled Peptide | 10 nM | 1.2 ± 0.2 |
| PAR2 Antagonist (FSLLRY-NH2) | 1 µM | 1.1 ± 0.1 |
| This compound + PAR2 Antagonist | 10 nM + 1 µM | 1.5 ± 0.3# |
*p < 0.05 vs. Vehicle; #p < 0.05 vs. This compound
Table 2: Intracellular Calcium Mobilization in Response to this compound and Controls
| Treatment Group | Concentration | Peak Fluorescence Intensity (RFU, Mean ± SEM) |
| Vehicle | - | 150 ± 20 |
| This compound | 100 nM | 450 ± 45 |
| AY77 (Calcium-biased agonist) | 100 nM | 1200 ± 110 |
| PAR2 Antagonist (GB88) | 1 µM | 160 ± 25 |
| This compound + PAR2 Antagonist | 100 nM + 1 µM | 180 ± 30# |
*p < 0.05 vs. Vehicle; #p < 0.05 vs. This compound
Visualizing Experimental Logic and Pathways
Diagrams are critical for illustrating the relationships between this compound, its target, and the expected outcomes with negative controls.
References
- 1. Human PARP2 Knockout Cell Line-HeLa (CSC-RT1669) - Creative Biogene [creative-biogene.com]
- 2. PARP2 Knockout cell line (HeLa) | Ubigene [ubigene.us]
- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Strategy in Modulating the Protease-Activated Receptor 2 (Par2) in Autoimmune Diseases [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Confirming PAR2-Dependent ERK1/2 Phosphorylation: A Comparative Guide
To rigorously establish that the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is dependent on Protease-Activated Receptor 2 (PAR2), a multi-faceted approach employing pharmacological and genetic strategies is essential. This guide compares key experimental methods, providing the necessary protocols and data to help researchers design and interpret their experiments effectively.
The core principle behind confirming this signaling cascade involves stimulating PAR2 and observing a corresponding increase in phosphorylated ERK1/2 (p-ERK1/2). This effect should then be specifically blocked or significantly reduced when PAR2 function is inhibited or the protein is absent.
Comparative Analysis of Methodologies
Three primary strategies are employed to validate the PAR2-ERK1/2 signaling axis: pharmacological inhibition, genetic knockdown using small interfering RNA (siRNA), and the use of knockout animal models. Each method offers distinct advantages and limitations.
| Method | Principle | Advantages | Limitations/Considerations |
| Pharmacological Inhibition | Use of small molecule antagonists to block PAR2 activity. A PAR2 agonist (e.g., Trypsin, 2-furoyl-LIGRLO-NH2) is used to stimulate the pathway, and the effect of the antagonist on ERK1/2 phosphorylation is measured. | - Rapid and reversible.- Dose-dependent effects can be easily studied.- Useful for validating acute signaling events. | - Potential for off-target effects.- Antagonist specificity must be well-characterized.- Some antagonists may exhibit biased agonism on other pathways.[1] |
| Genetic Knockdown (siRNA) | Transient reduction of PAR2 protein expression using small interfering RNA. Cells are transfected with PAR2-specific siRNA, and the response to a PAR2 agonist is compared to cells treated with a non-targeting control siRNA. | - High specificity for the target protein.- Directly links the phenotype (ERK1/2 phosphorylation) to the presence of the PAR2 protein.- Avoids potential off-target effects of chemical inhibitors. | - Incomplete knockdown can lead to residual signaling.- Transfection efficiency can vary between cell types.- Effects are transient. |
| Genetic Knockout (KO Models) | Use of cell lines or animal models where the gene encoding PAR2 (F2rl1) has been permanently deleted. This provides a complete loss-of-function system. | - Provides the most definitive evidence of a protein's role.- Eliminates concerns of off-target effects or incomplete knockdown.- Enables in vivo studies of the signaling pathway.[2] | - Development can be time-consuming and expensive.- Potential for compensatory mechanisms to arise during development.- Not suitable for all experimental systems. |
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating PAR2-dependent ERK1/2 phosphorylation. The data, derived from densitometric analysis of Western blots, illustrates the typical fold-change in p-ERK1/2 levels under various experimental conditions.
| Experimental System | Condition | Fold Change in p-ERK1/2 (Normalized to Control) | Reference |
| KNRK-PAR2 Cells | 50 nM Trypsin (PAR2 agonist) | ~5.1-fold increase | [3] |
| hBRIE Cells | 50 nM Trypsin (PAR2 agonist) | ~5.0-fold increase | [3] |
| Panc1 Cells | PAR2 Agonist Peptide (2-fLI) | Significant increase (attenuated by PAR2 siRNA) | [4][5] |
| 16HBE14o- Cells | 2.5 µM 2-at-LIGRL-NH₂ (PAR2 Agonist) | Strong p-ERK1/2 induction | [1] |
| 16HBE14o- Cells | Agonist + 100 µM C391 (PAR2 Antagonist) | Blockade of agonist-induced p-ERK1/2 | [1] |
| KOLF Cells (WT) | 15 µM PAR2-AP | Strong p-ERK1/2 induction | [6] |
| KOLF Cells (PAR2 Transfected) | 15 µM PAR2-AP | Enhanced p-ERK1/2 induction compared to WT | [6] |
Key Experimental Protocols
1. Cell Stimulation and Lysis for Western Blot
This protocol outlines the steps for treating cells with PAR2 agonists and/or inhibitors and preparing lysates for analysis.
-
Cell Culture and Starvation: Plate cells to achieve 60-70% confluency. Before the experiment, serum-starve the cells for 18-24 hours to minimize basal ERK1/2 phosphorylation.[7]
-
Inhibitor Pre-treatment (if applicable):
-
Agonist Stimulation:
-
Cell Lysis:
-
After stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA).
-
2. Western Blotting for p-ERK1/2 and Total ERK1/2
This protocol details the immunodetection of phosphorylated and total ERK1/2.[9][10]
-
Sample Preparation and SDS-PAGE:
-
Mix 15-20 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and resolve the proteins via electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, Thr202/Tyr204) overnight at 4°C with gentle agitation.[9] The typical dilution is 1:1000 to 1:2000 in 5% BSA/TBST.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[9]
-
-
Detection: Wash the membrane again as described above. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK1/2 signal, the same membrane must be probed for total ERK1/2.
-
Incubate the membrane in a stripping buffer for 15-30 minutes to remove the primary and secondary antibodies.[10]
-
Wash thoroughly, re-block the membrane, and then repeat the antibody incubation steps using a primary antibody specific for total ERK1/2.
-
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensity. The p-ERK1/2 signal should be normalized to the corresponding total ERK1/2 signal for each sample.[11]
Visualizations: Signaling Pathway and Experimental Workflow
References
- 1. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 004993 - Par2ko Strain Details [jax.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAR1- and PAR2-induced innate immune markers are negatively regulated by PI3K/Akt signaling pathway in oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Wound Healing Efficacy of AY254: A Comparative Guide Using PAR2 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the wound healing effects of the novel Protease-Activated Receptor 2 (PAR2) agonist, AY254. It outlines the scientific premise for its efficacy, details the experimental design necessary for in vivo validation using PAR2 knockout models, and presents the expected outcomes based on current in vitro data and existing literature on PAR2 signaling in wound repair.
Introduction: this compound and the Role of PAR2 in Wound Healing
This compound is a synthetic agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in various physiological processes, including inflammation and tissue repair. This compound exhibits biased agonism, preferentially activating the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway over calcium mobilization pathways[1][2]. In vitro studies have demonstrated that this compound promotes scratch-wound healing, suggesting its potential as a therapeutic agent for accelerating wound repair[1].
PAR2 is activated by serine proteases, which are released during tissue injury. Its activation on various cell types, including keratinocytes, fibroblasts, and immune cells, is known to initiate signaling cascades that are crucial for the different phases of wound healing. Studies have shown that activation of PAR2 can enhance the migration and proliferation of fibroblasts and macrophages[3]. Conversely, PAR2 knockout mice exhibit delayed wound healing, underscoring the critical role of this receptor in the repair process. A study using Activated Protein C (APC), another PAR2 activator, demonstrated that its pro-healing effects were absent in PAR2 knockout mice, providing a clear precedent for validating PAR2-dependent wound healing mechanisms[4].
This guide proposes a comprehensive in vivo study to validate the wound healing effects of this compound and to unequivocally demonstrate its dependence on PAR2 activation.
Comparative Efficacy of this compound: Expected Outcomes
The following tables summarize the expected quantitative data from a comparative in vivo study of this compound in wild-type (WT) and PAR2 knockout (KO) mice. These projections are based on the known in vitro effects of this compound and the established role of PAR2 in wound healing.
Table 1: Macroscopic Wound Closure Analysis
| Treatment Group | Animal Model | Day 3 (% Wound Closure) | Day 7 (% Wound Closure) | Day 14 (% Wound Closure) |
| Vehicle Control | Wild-Type (WT) | Expected Baseline | Expected Baseline | Expected Baseline |
| This compound | Wild-Type (WT) | Significantly Increased | Significantly Increased | Significantly Increased |
| Vehicle Control | PAR2 Knockout (KO) | Delayed Baseline | Delayed Baseline | Delayed Baseline |
| This compound | PAR2 Knockout (KO) | No Significant Difference from Vehicle | No Significant Difference from Vehicle | No Significant Difference from Vehicle |
Table 2: Histological Analysis of Wound Tissue (Day 7)
| Treatment Group | Animal Model | Re-epithelialization (%) | Granulation Tissue Thickness (µm) | Collagen Deposition (Arbitrary Units) | Angiogenesis (Vessel Density) |
| Vehicle Control | Wild-Type (WT) | Baseline | Baseline | Baseline | Baseline |
| This compound | Wild-Type (WT) | Increased | Increased | Increased | Increased |
| Vehicle Control | PAR2 Knockout (KO) | Decreased | Decreased | Decreased | Decreased |
| This compound | PAR2 Knockout (KO) | No Significant Improvement | No Significant Improvement | No Significant Improvement | No Significant Improvement |
Experimental Protocols
A detailed methodology for the proposed in vivo validation of this compound is provided below.
Murine Excisional Wound Healing Model
-
Animals: 8-12 week old male and female wild-type C57BL/6 mice and PAR2 knockout mice on a C57BL/6 background will be used. Animals will be housed individually to prevent wound disruption.
-
Anesthesia: Mice will be anesthetized using isoflurane inhalation.
-
Wound Creation: The dorsal hair will be shaved, and the skin cleansed with an antiseptic solution. Two full-thickness excisional wounds will be created on the dorsum of each mouse using a 6 mm biopsy punch.
-
Treatment: A standardized dose of this compound, formulated in a suitable vehicle (e.g., hydrogel), will be topically applied to the wounds of the treatment groups immediately after injury and on subsequent days as determined by preliminary studies. The control groups will receive the vehicle alone.
-
Wound Closure Measurement: Wounds will be photographed at standardized intervals (e.g., days 0, 3, 7, 10, and 14) with a ruler in the frame for scale. The wound area will be quantified using image analysis software (e.g., ImageJ). The percentage of wound closure will be calculated relative to the initial wound area.
Histological Analysis
-
Tissue Harvesting: On specified days post-wounding, mice will be euthanized, and the entire wound area, including a margin of unwounded skin, will be excised.
-
Tissue Processing: The excised tissue will be fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining: 5 µm sections will be cut and stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization and granulation tissue formation. Masson's Trichrome staining will be used to evaluate collagen deposition. Immunohistochemistry for CD31 will be performed to quantify angiogenesis (vessel density).
-
Quantification: Stained sections will be imaged, and quantitative analysis of re-epithelialization, granulation tissue thickness, collagen content, and vessel density will be performed using image analysis software.
Western Blot Analysis for ERK1/2 Activation
-
Tissue Collection: Wound tissue samples will be collected at early time points (e.g., 15, 30, and 60 minutes) post-treatment with this compound or vehicle.
-
Protein Extraction: Total protein will be extracted from the tissue homogenates.
-
Western Blotting: Protein samples will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Analysis: The ratio of p-ERK1/2 to total ERK1/2 will be determined to assess the activation of the target signaling pathway.
Visualizing the Mechanism and Workflow
To clearly illustrate the underlying mechanisms and the experimental process, the following diagrams are provided.
Caption: this compound biased signaling pathway in wound healing.
Caption: Experimental workflow for in vivo validation.
Conclusion
The selective activation of the PAR2-ERK1/2 pathway by this compound presents a promising strategy for promoting wound healing. The proposed in vivo studies using PAR2 knockout mice are essential to validate its efficacy and confirm its mechanism of action. Positive results from these experiments would provide strong evidence for this compound as a novel therapeutic candidate for the treatment of acute and chronic wounds, paving the way for further preclinical and clinical development.
References
- 1. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AY 254 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 3. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of Gene Expression Induced by the Biased PAR2 Agonist AY254
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles induced by the Protease-Activated Receptor 2 (PAR2) agonist AY254, in contrast to other PAR2 activators with different signaling biases. The information presented herein is intended to facilitate research and development of novel therapeutics targeting PAR2.
Introduction to PAR2 and Biased Agonism
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including inflammation, metabolism, and cancer.[1] Unlike typical GPCRs, PAR2 is activated by proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor and initiates downstream signaling.
Recent research has highlighted the concept of "biased agonism," where different ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. This compound is a potent and selective PAR2 agonist that exhibits a strong bias towards the extracellular signal-regulated kinase (ERK) 1/2 pathway over calcium (Ca2+) mobilization.[1][2] This contrasts with other PAR2 activators, such as the endogenous protease trypsin, which activates both pathways, and the synthetic peptide AY77, which is biased towards Ca2+ signaling.[1]
This differential activation of signaling pathways by biased agonists like this compound can lead to distinct cellular and physiological responses, offering the potential for more targeted therapeutic interventions with fewer side effects.
Comparative Gene Expression Analysis
While direct comparative microarray or RNA-Seq data for this compound against other biased agonists is not yet publicly available, we can infer the expected gene expression profiles based on the known downstream effects of their respective signaling pathways. The following tables summarize the anticipated differential gene expression in a human cell line (e.g., HT-29 colorectal cancer cells) treated with this compound (ERK-biased), AY77 (Ca2+-biased), and Trypsin (unbiased agonist).
The baseline for PAR2-regulated genes is informed by studies on general PAR2 activation.
Table 1: Comparison of Signaling Bias and Functional Outcomes
| Activator | Agonist Type | Primary Signaling Pathway | Key Functional Outcomes |
| This compound | Synthetic Peptide (ERK-biased) | ERK1/2 Phosphorylation | Attenuates caspase 3/8 activation, promotes wound healing, induces IL-8 secretion.[1] |
| AY77 | Synthetic Peptide (Ca2+-biased) | Intracellular Ca2+ Release | Potent calcium mobilization.[1] |
| Trypsin | Endogenous Protease (Unbiased) | ERK1/2 and Ca2+ Signaling | Broad pro-inflammatory and proliferative responses. |
Table 2: Predicted Differentially Regulated Gene Categories
| Gene Category | This compound (ERK-biased) | AY77 (Ca2+-biased) | Trypsin (Unbiased) | Rationale |
| Cell Cycle & Proliferation | Upregulated (e.g., Cyclins, CDKs) | Minimal Change | Upregulated | ERK1/2 is a key regulator of cell proliferation. |
| Apoptosis | Downregulated (e.g., Caspases, pro-apoptotic Bcl-2 family) | Minimal Change | Downregulated | ERK1/2 signaling is known to have anti-apoptotic effects. |
| Inflammation (e.g., Cytokines, Chemokines) | Upregulated (e.g., IL-8) | Upregulated (different profile) | Strongly Upregulated | Both pathways can induce inflammatory gene expression, but the specific profile may differ. |
| Transcription Factors | Upregulated (e.g., AP-1, ELK1) | Upregulated (e.g., NFAT) | Upregulated (Broad) | Reflects the downstream targets of the respective signaling pathways. |
| Calcium Signaling | Minimal Change | Upregulated (e.g., Calmodulin, CAMKII) | Upregulated | Direct consequence of Ca2+ mobilization. |
Table 3: Hypothetical Quantitative Gene Expression Changes (Fold Change vs. Control)
| Gene | Pathway Association | This compound (ERK-biased) | AY77 (Ca2+-biased) | Trypsin (Unbiased) |
| CCND1 (Cyclin D1) | Cell Cycle | 3.5 | 1.2 | 3.0 |
| FOS (c-Fos) | AP-1 Transcription Factor | 4.0 | 1.5 | 3.8 |
| BCL2L1 (Bcl-xL) | Anti-apoptosis | 2.5 | 1.1 | 2.2 |
| CASP3 (Caspase 3) | Apoptosis | 0.4 | 0.9 | 0.5 |
| IL8 (Interleukin-8) | Inflammation | 5.0 | 2.0 | 4.5 |
| NFATC1 (NFATc1) | Ca2+ Signaling | 1.1 | 3.0 | 2.5 |
| CAMK2A (CaMKIIα) | Ca2+ Signaling | 1.0 | 2.8 | 2.3 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by biased PAR2 agonists and a typical experimental workflow for comparative gene expression analysis.
Caption: Biased agonism of the PAR2 receptor.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Cell Culture and Treatment
Human colorectal carcinoma HT-29 cells would be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For gene expression analysis, cells would be seeded in 6-well plates and grown to 80-90% confluency. The cells would then be serum-starved for 24 hours prior to treatment with this compound (100 nM), AY77 (1 µM), Trypsin (10 nM), or vehicle control for a specified time course (e.g., 4, 8, and 24 hours).
RNA Isolation and Quality Control
Total RNA would be extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the isolated RNA would be determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA would be assessed using an Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 would be used for downstream applications.
RNA Sequencing (RNA-Seq)
RNA-Seq libraries would be prepared from 1 µg of total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). The libraries would be sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.
Bioinformatic Analysis
The raw sequencing reads would be subjected to quality control using FastQC. Adapters and low-quality reads would be trimmed using Trimmomatic. The trimmed reads would be aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels would be quantified using featureCounts. Differential gene expression analysis between the treatment groups and the control group would be performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 would be considered significantly differentially expressed.
Conclusion
The ERK-biased PAR2 agonist this compound is expected to induce a distinct gene expression profile compared to unbiased or Ca2+-biased agonists. This profile is likely to be enriched for genes involved in cell proliferation, survival, and specific inflammatory responses. A thorough understanding of these differential gene expression patterns will be crucial for the development of next-generation PAR2-targeted therapies with improved efficacy and safety profiles. Further experimental validation using genome-wide expression profiling techniques is warranted to confirm these predictions.
References
Validating AY254's Mechanism: A Comparative Guide to PAR2 Antagonist Selection
For researchers, scientists, and drug development professionals investigating the therapeutic potential of the Protease-Activated Receptor 2 (PAR2) biased agonist AY254, definitive validation of its mechanism of action is paramount. This guide provides a comparative analysis of PAR2 antagonists, offering experimental data and protocols to objectively assess their utility in confirming that the cellular effects of this compound are indeed mediated through the PAR2-ERK1/2 signaling axis.
This compound is a potent PAR2 biased agonist that selectively activates the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway with significantly less potency for inducing calcium (Ca2+) mobilization. This biased agonism translates to specific functional outcomes, including the attenuation of cytokine-induced caspase 3/8 activation, promotion of scratch-wound healing, and induction of Interleukin-8 (IL-8) secretion in human colorectal carcinoma (HT29) cells, all of which are mediated by PAR2-ERK1/2 signaling. To rigorously validate that these effects are exclusively PAR2-dependent, the use of a specific PAR2 antagonist is essential.
This guide compares two distinct PAR2 antagonists, C391 and GB88, to illustrate the importance of selecting an appropriate antagonist based on its signaling profile. C391 emerges as a suitable tool for validating the ERK1/2-mediated effects of this compound, while GB88, a biased antagonist, serves as a critical counterpoint, highlighting the potential for misleading results if the antagonist's own signaling bias is not considered.
Quantitative Data Summary: PAR2 Agonists and Antagonists
The selection of an appropriate PAR2 antagonist is critical for validating the mechanism of an ERK1/2-biased agonist like this compound. The following tables summarize the quantitative data for this compound and key PAR2 antagonists, C391 and GB88, to facilitate a direct comparison of their signaling profiles.
Table 1: Profile of the PAR2 Biased Agonist this compound
| Compound | Target | EC50 (ERK1/2 Phosphorylation) | EC50 (Ca2+ Release) | Cell Line | Key Functional Effects (via PAR2-ERK1/2) |
| This compound | PAR2 | 2 nM | 80 nM | HT29 | Attenuates caspase 3/8 activation, promotes scratch-wound healing, induces IL-8 secretion. |
Table 2: Comparative Profile of PAR2 Antagonists
| Antagonist | Type | IC50 (Ca2+ Signaling) | Effect on ERK1/2 Signaling | Suitability for Validating this compound's Mechanism |
| C391 | Peptidomimetic, Unbiased Antagonist | 1.3 µM | Inhibits PAR2-mediated ERK1/2 phosphorylation. | High. Directly antagonizes the pathway activated by this compound. |
| GB88 | Small Molecule, Biased Antagonist | ~2 µM | Activates PAR2-mediated ERK1/2 phosphorylation (acts as an agonist). | Low. Would likely potentiate, not inhibit, the effects of this compound on the ERK1/2 pathway. |
Signaling Pathways and Validation Logic
To validate that the functional effects of this compound are mediated through PAR2 and the ERK1/2 pathway, an antagonist must block this specific signaling cascade. The diagrams below illustrate the relevant pathways and the logical workflow for this validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in validating the mechanism of this compound using an unbiased PAR2 antagonist like C391.
Inhibition of ERK1/2 Phosphorylation
This assay directly measures the ability of a PAR2 antagonist to block the primary signaling event initiated by this compound.
-
Cell Culture: HT29 cells are cultured to 80-90% confluency in 12-well plates.
-
Starvation: Cells are serum-starved for 4 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the PAR2 antagonist (e.g., C391) or vehicle control for 30 minutes.
-
Agonist Stimulation: Cells are then stimulated with this compound (at its EC80 concentration for ERK1/2 phosphorylation) for 5-10 minutes.
-
Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by incubation with an appropriate secondary antibody.
-
Data Analysis: Band intensities are quantified, and the ratio of phospho-ERK1/2 to total ERK1/2 is calculated. The inhibitory effect of the antagonist is determined by comparing the signal in antagonist-treated wells to the vehicle control.
Scratch-Wound Healing Assay
This functional assay assesses the impact of PAR2 antagonist on this compound-induced cell migration.
-
Cell Culture: HT29 cells are grown to a confluent monolayer in 6-well plates.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: The media is replaced with fresh media containing this compound, this compound plus the PAR2 antagonist (e.g., C391), or vehicle control.
-
Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: The width of the wound is measured at multiple points for each condition and time point. The percentage of wound closure is calculated and compared between treatment groups.
IL-8 Secretion Assay
This assay measures the effect of the PAR2 antagonist on this compound-induced pro-inflammatory cytokine release.
-
Cell Culture: HT29 cells are seeded in 24-well plates and grown to confluency.
-
Treatment: Cells are treated with this compound, this compound plus the PAR2 antagonist (e.g., C391), or vehicle control for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IL-8 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The amount of IL-8 secreted is normalized to the total protein content of the cells in each well and compared between treatment groups.
Conclusion
The validation of this compound's mechanism of action is critically dependent on the use of an appropriate PAR2 antagonist. As demonstrated, an unbiased antagonist like C391, which is capable of inhibiting PAR2-mediated ERK1/2 signaling, is a suitable tool for this purpose. In contrast, a biased antagonist such as GB88, which itself activates the ERK1/2 pathway, would produce confounding results and is therefore unsuitable for validating the mechanism of an ERK-biased agonist like this compound. By employing the experimental protocols outlined in this guide, researchers can generate robust data to definitively confirm that the functional effects of this compound are indeed mediated through the targeted PAR2-ERK1/2 signaling pathway.
Safety Operating Guide
Essential Guidance for the Proper Disposal of AY254
For researchers, scientists, and drug development professionals utilizing AY254, a potent PAR2 biased agonist, adherence to proper disposal protocols is critical for laboratory safety and environmental compliance.[1][2] This document provides a procedural framework for the safe handling and disposal of this compound, emphasizing the importance of consulting the Safety Data Sheet (SDS) for specific instructions. This compound is intended for research use only.[1]
Key Compound Information
A summary of the essential chemical data for this compound is provided below.
| Identifier | Value |
| CAS Number | 2093408-03-6[1] |
| Chemical Formula | C30H49N9O6[1] |
| Molecular Weight | 631.78[1] |
| Description | A potent PAR2 biased agonist that selectively activates ERK1/2 signaling.[1][2] |
Prerequisite: Obtain and Review the Safety Data Sheet (SDS)
Before proceeding with any disposal methods, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) for this compound from the supplier. The SDS is the primary source of comprehensive safety and disposal information. Key sections to consult within the SDS include:
-
Section 7: Handling and Storage: Provides guidance on safe handling practices that can minimize waste generation.
-
Section 8: Exposure Controls/Personal Protection: Details the necessary personal protective equipment (PPE) required when handling the substance, including during disposal.
-
Section 13: Disposal Considerations: This section will provide specific instructions for the disposal of this compound and any contaminated materials.
General Disposal Workflow for Research-Grade Chemicals
While awaiting the specific SDS for this compound, the following general workflow can be anticipated for the disposal of a research-grade chemical of this nature. This workflow is a logical guide and should be adapted to the specific requirements outlined in the this compound SDS.
Experimental Protocols for Decontamination and Neutralization
Specific experimental protocols for the decontamination of work surfaces or the neutralization of this compound will be detailed in the manufacturer's SDS. These protocols are crucial for ensuring the complete deactivation of the compound before disposal of any contaminated materials. Researchers should strictly adhere to any concentration limits, pH adjustments, or specific reagents recommended by the manufacturer.
In the absence of explicit protocols in the SDS, a conservative approach is to manage all contaminated materials as hazardous chemical waste. Do not attempt to neutralize the compound without manufacturer guidance, as this could lead to unforeseen hazardous reactions.
Summary of Anticipated Disposal Procedures
Based on standard laboratory practices for similar compounds, the disposal procedures for this compound are expected to involve the following steps. This information should be verified and superseded by the official SDS.
| Waste Stream | Recommended Disposal Procedure |
| Unused/Expired this compound | - Do not dispose of down the drain or in regular trash. - Collect in a designated, properly labeled, and sealed hazardous waste container. - The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. |
| Contaminated Labware (e.g., vials, pipette tips) | - If possible, rinse with a suitable solvent as specified in the SDS. Collect the rinsate as hazardous waste. - Dispose of the rinsed or unrinsed labware in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coats) | - Remove PPE carefully to avoid cross-contamination. - Dispose of in a designated solid hazardous waste container. |
| Spills | - Follow the spill cleanup procedures outlined in the SDS. - Absorb small spills with an inert material (e.g., vermiculite, sand) and collect for disposal as hazardous waste. |
Ultimately, all waste containing this compound must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations. Maintain a detailed inventory of all waste generated to ensure a clear chain of custody for disposal.
References
Standard Operating Procedure: Safe Handling of AY254
Disclaimer: As of November 2025, a specific Material Safety Data Sheet (MSDS) for AY254 is not publicly available. This document provides essential safety and handling guidelines based on best practices for potent, biologically active research peptides with unknown specific hazards.[1] All personnel must consult with their institution's Environmental Health and Safety (EHS) office before working with this compound.[1]
Hazard Assessment
This compound is identified as a potent Protease-Activated Receptor 2 (PAR2) biased agonist.[2] Due to its high potency and biological activity, it must be handled with care to avoid unintended physiological effects. The hazards of this compound have not been fully characterized; therefore, it should be treated as a potentially hazardous substance.[3] Key risks include respiratory sensitization from powder inhalation and potential irritation from skin or eye contact.[4]
Personal Protective Equipment (PPE)
All handling of this compound, especially in its lyophilized powder form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The following table summarizes the required PPE.
| Safety Measure | Recommendation | Rationale |
| Eye Protection | Safety goggles with side shields | Protects eyes from splashes or airborne particles.[4][5] |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents direct skin contact.[4][5] Gloves should be changed frequently. |
| Body Protection | Full-coverage laboratory coat | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | Work in a chemical fume hood | A fume hood provides adequate ventilation and containment for handling the powdered form and preparing solutions.[3][4] |
| Footwear | Closed-toe, non-permeable shoes | Protects feet from potential spills.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Preparation and Weighing (In a Fume Hood)
-
Area Preparation: Before beginning, ensure the chemical fume hood is clean, uncluttered, and certified.[6] Prepare the workspace by laying down absorbent bench paper.
-
Gather Materials: Assemble all necessary equipment: spatulas, weigh boats, vials, recommended solvents (e.g., sterile bacteriostatic water, DMSO), and calibrated pipettes.[6]
-
Equilibrate Compound: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder in a disposable weigh boat. Use anti-static tools if available. Avoid creating dust.
Reconstitution and Dilution
-
Solvent Addition: Consult the manufacturer's data sheet for solubility information. Add the appropriate volume of the recommended solvent to the vial containing the weighed this compound.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely.[3] Avoid vigorous shaking to prevent potential degradation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the reconstituted solution into single-use aliquots in clearly labeled, sealed vials.[5]
-
Labeling: Clearly label all solution vials with the compound name (this compound), concentration, date of preparation, and solvent used.[5][6]
Storage
-
Lyophilized Powder: Store at –20°C in a desiccator for long-term stability.[5][6]
-
Reconstituted Solutions: Store aliquots at –20°C or –80°C for long-term use. For short-term storage, consult the manufacturer's guidelines, though 2-8°C is often suitable for a limited time.[5]
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4][7][8] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][7][8] Remove contact lenses if present.[8] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[7] |
| Spill (Powder) | Evacuate the immediate area. Do not attempt to clean up without appropriate respiratory protection. Gently cover the spill with damp absorbent paper to avoid raising dust, then decontaminate the area.[4] Report the spill to your institution's EHS. |
| Spill (Solution) | Contain the spill using absorbent pads, working from the outside in.[4][5] Decontaminate the area with an appropriate disinfectant or cleaning agent. Dispose of all cleanup materials as hazardous waste. |
Disposal Plan
Proper disposal is critical to prevent environmental contamination with a biologically active peptide.[1][4]
-
Waste Segregation: Collect all materials that have come into contact with this compound into a dedicated, sealed hazardous waste container. This includes:
-
Solid Waste: Used gloves, weigh boats, absorbent paper, and empty vials.
-
Liquid Waste: Unused or contaminated solutions.
-
Sharps: Contaminated pipette tips and needles.
-
-
Labeling: Label the waste container clearly as "Hazardous Chemical Waste" and list the contents (e.g., "this compound Peptide Waste").
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. The primary method for destroying biologically active peptides is typically high-temperature incineration by a licensed facility.[1] Do not pour this compound waste down the drain. [4]
Workflow Visualization
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. biovera.com.au [biovera.com.au]
- 5. realpeptides.co [realpeptides.co]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
